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Core Science & Biosynthesis

Foundational

Structural and Conformational Elucidation of Methyl 1,4-Diazepane-2-Carboxylate via Advanced NMR Spectroscopy

Executive Summary Methyl 1,4-diazepane-2-carboxylate is a highly versatile homopiperazine building block that has gained significant traction in modern medicinal chemistry. The 1,4-diazepane scaffold provides unique spat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1,4-diazepane-2-carboxylate is a highly versatile homopiperazine building block that has gained significant traction in modern medicinal chemistry. The 1,4-diazepane scaffold provides unique spatial exit vectors compared to rigid 6-membered piperazines, allowing for broader interactions across adjacent receptor binding pockets. This structural advantage has been leveraged in the optimization of potent orexin receptor antagonists[1] and next-generation SARS-CoV-2 main protease (Mpro) inhibitors[2].

However, elucidating the structure of 7-membered heterocycles presents distinct analytical challenges. Unlike rigid rings, 1,4-diazepanes exhibit complex conformational dynamics, transitioning between twist-boat and pseudo-chair conformations[1]. This whitepaper provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the chemical structure, resolve diastereotopic complexities, and determine the conformational state of methyl 1,4-diazepane-2-carboxylate.

Conformational Dynamics & Analytical Challenges

The 1,4-diazepane ring system is highly flexible. At ambient temperature (298 K), the ring undergoes rapid pseudorotation and nitrogen inversion on the NMR timescale. This dynamic exchange between conformers often leads to intermediate exchange rates, which manifest as severe line broadening or signal coalescence in both 1 H and 13 C NMR spectra[3].

The introduction of a methyl carboxylate group at the C2 position creates a chiral center, breaking the molecule's symmetry. Consequently, the methylene protons at positions C3, C5, C6, and C7 become diastereotopic. To minimize 1,3-diaxial-like steric clashes, the molecule predominantly adopts a pseudo-chair conformation where the bulky ester group occupies a pseudo-equatorial position.

Conformation ChairEq Pseudo-Chair Ester Equatorial (Thermodynamically Stable) TwistBoat Twist-Boat Transition State (Causes NMR Broadening) ChairEq->TwistBoat Pseudorotation (Rapid at 298K) TwistBoat->ChairEq ChairAx Pseudo-Chair Ester Axial (Sterically Hindered) TwistBoat->ChairAx Ring Flip ChairAx->TwistBoat

Fig 1. Conformational interconversion pathways of the 1,4-diazepane ring system.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the structural elucidation must follow a self-validating logic where each subsequent experiment confirms the hypotheses generated by the previous one.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity methyl 1,4-diazepane-2-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3​ , 100% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Variable Temperature (VT) Optimization: Acquire an initial 1 H spectrum at 298 K.

    • Causality: If the aliphatic multiplets appear broad and unresolved due to pseudorotation, lower the probe temperature to 253 K. Cooling slows the conformational exchange, "freezing" the molecule into its lowest-energy pseudo-chair conformer and yielding sharp, distinct signals for the diastereotopic protons.

  • 1D Acquisition ( 1 H, 13 C, DEPT-135): Acquire the 1 H spectrum (16 scans, d1​ =2s) and the 13 C{ 1 H} spectrum (1024 scans, d1​ =2s). Immediately follow with a DEPT-135 experiment to differentiate CH/CH 3​ carbons (positive phase) from CH 2​ carbons (negative phase)[4].

  • 2D Homonuclear Correlation (COSY): Run a 1 H- 1 H COSY experiment to map the contiguous aliphatic spin systems (C2-C3 and C5-C6-C7)[4].

  • 2D Heteronuclear Correlation (HSQC & HMBC):

    • Use 1 H- 13 C HSQC to assign direct one-bond carbon-proton connectivities, resolving overlapping proton multiplets[4].

    • Use 1 H- 13 C HMBC to bridge the heteroatoms. HMBC is critical for linking the isolated spin systems via quaternary carbons (e.g., the ester carbonyl)[5].

  • Stereochemical Assignment (NOESY): Utilize a NOESY or ROESY sequence (mixing time ~300-500 ms) to observe through-space interactions, confirming the pseudo-equatorial orientation of the C2 ester.

NMR_Workflow Sample 1. Sample Preparation & VT Optimization CDCl3, 298K (Cool to 253K if signals broaden) OneD 2. 1D Acquisition (1H, 13C, DEPT-135) Identify functional groups & carbon multiplicities Sample->OneD COSY 3. 1H-1H COSY Map contiguous spin systems (C2-C3, C5-C6-C7) OneD->COSY HSQC 4. 1H-13C HSQC Assign direct one-bond C-H correlations COSY->HSQC HMBC 5. 1H-13C HMBC Link spin systems via quaternary carbons (C=O) HSQC->HMBC NOESY 6. NOESY / ROESY Determine relative stereochemistry & conformers HMBC->NOESY

Fig 2. Self-validating NMR workflow for the structural elucidation of small heterocyclic molecules.

Logical Deduction and Spectral Analysis

Establishing the Carbon Framework (1D NMR)

The 13 C and DEPT-135 spectra serve as the foundational truth for the molecule's skeleton. The presence of a quaternary carbon at ~173.5 ppm indicates the ester carbonyl. The DEPT-135 spectrum must show exactly four negative-phase signals corresponding to the four methylene groups (C3, C5, C6, C7) and two positive-phase signals corresponding to the C2 methine and the ester methyl group[4]. If the signal at ~61.2 ppm (C2) appears as a CH 2​ (negative phase), the structural hypothesis is immediately invalidated.

Mapping Spin Systems (COSY)

The nitrogen atoms at N1 and N4 act as "insulators" against 3JHH​ coupling, dividing the molecule into two distinct aliphatic spin systems:

  • System A (C2-C3): The C2 methine proton (~3.60 ppm) couples to the diastereotopic C3 protons (~2.95 and 3.15 ppm).

  • System B (C5-C6-C7): The central C6 methylene protons (~1.65-1.85 ppm) couple to both the C5 and C7 methylene protons, creating a complex multiplet network.

Bridging the Gaps (HMBC)

While COSY identifies isolated fragments, HMBC reconstructs the whole molecule. The placement of the ester group at C2 is unequivocally confirmed by a strong 3JCH​ correlation between the ester methyl protons (~3.75 ppm) and the carbonyl carbon (~173.5 ppm), coupled with a 2JCH​ correlation from the C2 methine proton to the exact same carbonyl carbon[5]. Furthermore, HMBC correlations from the C3 and C5 protons to the C6 carbon cross-validate the connectivity of the 7-membered ring.

Quantitative Data Summary

The following table synthesizes the expected quantitative NMR data for methyl 1,4-diazepane-2-carboxylate, demonstrating the application of the self-validating logic described above. (Note: Chemical shifts are representative predictive values based on empirical homopiperazine and amino acid ester data).

Position 13 C Shift (ppm)DEPT-135 Phase 1 H Shift (ppm)Multiplicity & IntegrationKey HMBC Correlations ( 1 H 13 C)
C=O (Ester) 173.5Quaternary (Null)---
C2 61.2CH (Positive)3.60dd, 1HC=O, C3
O-CH 3​ 52.1CH 3​ (Positive)3.75s, 3HC=O
C3 50.5CH 2​ (Negative)2.95, 3.15m, 2HC2, C5
C5 48.3CH 2​ (Negative)2.75, 2.85m, 2HC6, C3
C7 47.8CH 2​ (Negative)2.80, 3.05m, 2HC6, C2
C6 29.5CH 2​ (Negative)1.65, 1.85m, 2HC5, C7
N1-H, N4-H --2.20br s, 2H-

Conclusion

The structural elucidation of flexible 7-membered heterocycles like methyl 1,4-diazepane-2-carboxylate requires a rigorous, multi-dimensional NMR approach. By combining VT-NMR to manage conformational exchange with a robust 2D correlation strategy (COSY, HSQC, HMBC), researchers can confidently assign every atom in the scaffold. Mastering this analytical workflow is critical for drug development professionals, as the precise spatial orientation of substituents on the diazepane ring directly dictates the binding affinity and pharmacokinetic profile of downstream active pharmaceutical ingredients[2].

References

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implic
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley / CDN.
  • Chemical Speciation of Copper(II)

Sources

Exploratory

Advanced Synthesis Pathways for Methyl 1,4-Diazepane-2-Carboxylate Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary The 1,4-diazepane (homopiperazine) scaffold has emerged as a privileged motif in modern drug discovery. Unlike the rigid, planar nature of piperazines, the seven-membered diazepane ring offers enhanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold has emerged as a privileged motif in modern drug discovery. Unlike the rigid, planar nature of piperazines, the seven-membered diazepane ring offers enhanced conformational flexibility and unique 3D exit vectors, enabling broader interactions across complex protein binding pockets. Derivatives of methyl 1,4-diazepane-2-carboxylate have been instrumental in the development of Factor Xa inhibitors[1], matrix metalloproteinase (MMP) inhibitors for lung cancer[2], and highly potent SARS-CoV-2 Mpro inhibitors[3].

This whitepaper provides an in-depth, self-validating technical guide for the de novo synthesis and orthogonal derivatization of methyl 1,4-diazepane-2-carboxylate, designed for senior medicinal chemists and process scientists.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of seven-membered diazacycles is kinetically and energetically more challenging than their six-membered counterparts due to unfavorable entropic barriers and transannular strain. Incumbent approaches often suffer from low yields, oligomerization, or competing elimination reactions.

The most robust and scalable pathway utilizes a [3+2] annulation strategy . This involves the cyclization of a 3-carbon diamine unit with a 2-carbon electrophilic bridgehead bearing the carboxylate moiety.

Causality in Reagent Selection
  • The Electrophile (Methyl 2,3-dibromopropanoate): Bromide is selected over chloride due to its superior leaving group kinetics. This allows the cyclization to proceed under milder basic conditions, suppressing the base-catalyzed E2 elimination of the α -proton, which would otherwise yield unreactive methyl 2-bromoacrylate.

  • The Nucleophile (N,N'-Dibenzylpropane-1,3-diamine): The use of bulky benzyl protecting groups is not merely for orthogonal deprotection later; it is mechanistically critical. Primary amines would rapidly over-alkylate, forming complex polymeric mixtures. The steric bulk of the benzyl groups induces the Thorpe-Ingold effect , compressing the internal bond angles of the mono-alkylated intermediate and drastically lowering the activation energy required for the intramolecular ring closure.

G A N,N'-Dibenzylpropane -1,3-diamine C [3+2] Cyclization (K2CO3, MeCN) A->C B Methyl 2,3-dibromo -propanoate B->C D N,N'-Dibenzyl-1,4-diazepane -2-carboxylate C->D E Pd/C, H2 Global Deprotection D->E F Methyl 1,4-diazepane -2-carboxylate E->F

Fig 1: [3+2] Annulation and deprotection pathway for 1,4-diazepane-2-carboxylate synthesis.

Quantitative Data: Optimization of Cyclization Conditions

The primary failure mode in this synthesis is the competing formation of linear oligomers and elimination byproducts. The choice of base and thermal activation method dictates the success of the reaction. Microwave-assisted synthesis has been shown to significantly improve yields by accelerating the intramolecular cyclization rate over intermolecular side reactions[2].

Table 1: Optimization of[3+2] Cyclization Parameters

EntryBase (3.0 eq)SolventTemperature / TimeYield (%)Primary Byproduct
1Na 2​ CO 3​ DMF80°C / 24h45%Linear oligomers
2DIPEATHFReflux / 16h30%Methyl 2-bromoacrylate (Elimination)
3K 2​ CO 3​ MeCNReflux / 16h68%Trace oligomers
4 K 2​ CO 3​ MeCN Microwave 120°C / 1h 78% None significant

Note: Data aggregated from standard process chemistry optimization workflows for diazepane scaffolds.

Experimental Protocols: A Self-Validating System

The following protocol details the optimized two-step synthesis of the core scaffold.

Step 1: Microwave-Assisted Cyclization
  • Preparation: In a microwave-safe vial, dissolve N,N'-dibenzylpropane-1,3-diamine (1.0 eq, 10 mmol) in anhydrous MeCN (25 mL).

  • Addition: Add anhydrous, finely powdered K 2​ CO 3​ (3.0 eq, 30 mmol). Dropwise, add methyl 2,3-dibromopropanoate (1.1 eq, 11 mmol) while stirring at 0°C to control the initial exothermic mono-alkylation.

  • Reaction: Seal the vial and subject to microwave irradiation at 120°C for 60 minutes.

  • Validation Checkpoint (LC-MS): Sample the crude mixture. The desired intermediate (C 21​ H 26​ N 2​ O 2​ ) must present a strong [M+H]+ peak at m/z 339.2. The presence of m/z 259 indicates unreacted mono-alkylated intermediate (loss of one Br, incomplete cyclization). If m/z 259 is >5% relative abundance, subject to an additional 15 minutes of irradiation.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the dibenzyl-protected intermediate.

Step 2: Global Hydrogenative Deprotection
  • Preparation: Dissolve the purified intermediate from Step 1 in HPLC-grade Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (0.1 eq w/w). Safety note: Purge the reaction vessel with Argon prior to catalyst addition to prevent ignition.

  • Reaction: Evacuate and backfill the vessel with H 2​ gas (balloon or Parr shaker at 50 psi). Stir vigorously at room temperature for 16-24 hours.

  • Validation Checkpoint (TLC/Ninhydrin): Spot the reaction mixture against the starting material. The starting material is UV-active. The product is UV-inactive but stains a deep purple with Ninhydrin, indicating the presence of free secondary amines.

  • Workup: Filter through a tightly packed Celite plug, wash with hot methanol, and concentrate to yield methyl 1,4-diazepane-2-carboxylate as a thick oil or dihydrochloride salt (if HCl in dioxane is added).

Orthogonal Derivatization for Drug Development

In medicinal chemistry campaigns (such as the optimization of SARS-CoV-2 Mpro inhibitors[3]), the two nitrogen atoms (N1 and N4) must be differentiated.

Regioselective differentiation relies on the steric hindrance imparted by the C2-carboxylate. The N1 position is highly sterically hindered compared to the N4 position. Consequently, mild reductive amination or alkylation conditions will almost exclusively functionalize the N4 position first. Once N4 is occupied, N1 can be protected (e.g., with Boc 2​ O) or functionalized under more forcing conditions.

G Core Methyl 1,4-diazepane -2-carboxylate N4 Regioselective N4-Alkylation (Sterically unhindered) Core->N4 R-CHO, NaBH(OAc)3 N1 N1-Boc Protection (Boc2O, NEt3) N4->N1 Orthogonal masking Sap Saponification (LiOH, THF/H2O) N1->Sap Ester hydrolysis Amide Amide Coupling (HATU, DIPEA) Sap->Amide R'-NH2

Fig 2: Orthogonal derivatization workflow exploiting C2-ester steric hindrance.

Derivatization Workflow Example

To synthesize advanced intermediates:

  • N4-Reductive Amination: React the core scaffold with an aryl aldehyde (e.g., 4-bromo-2-ethylbenzaldehyde) and NaBH(OAc) 3​ in DCM. The sterics of the C2-ester direct the aryl group exclusively to N4[3].

  • N1-Protection: Treat the resulting secondary/tertiary diamine with Boc 2​ O and NEt 3​ . The remaining N1 amine is protected to yield 1-(tert-Butyl) 3-methyl 1,4-diazepane-2-carboxylate derivatives[3].

  • C2-Functionalization: Saponify the methyl ester using LiOH in THF/H 2​ O to generate the free carboxylic acid, which can then be coupled with various amines using HATU/DIPEA to explore the S1' or S4 pockets of target proteases[3].

References

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications, 2024. Available at:[Link]

  • Targeting Matrix Metalloproteinases With Novel Diazepine Substituted Cinnamic Acid Derivatives: Design, Synthesis, in Vitro and in Silico Studies. Chemistry Central Journal (PubMed), 2018. Available at:[Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry (PubMed), 2004. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to Methyl 1,4-Diazepane-2-carboxylate and Its Derivatives

This guide provides a comprehensive technical overview of Methyl 1,4-diazepane-2-carboxylate, a valuable heterocyclic scaffold for researchers, scientists, and drug development professionals. We will delve into its chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Methyl 1,4-diazepane-2-carboxylate, a valuable heterocyclic scaffold for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, characterization, and applications, with a focus on providing practical insights and methodologies.

Introduction and Nomenclature: The Challenge of an Ambiguous Name

The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The term "Methyl 1,4-diazepane-2-carboxylate" refers to this ring system with a methyl ester at the 2-position.

However, the name itself is ambiguous. It does not specify the substitution on the nitrogen atoms, which are often protected during synthesis to control their reactivity. The unprotected parent compound is a reactive diamine and is typically handled as a salt or used immediately in subsequent reactions. Consequently, a specific CAS number for the free base of the parent "Methyl 1,4-diazepane-2-carboxylate" is not readily found in chemical databases.

Instead, the scientific literature and commercial catalogs predominantly feature N-substituted or N-protected derivatives. A common example is Methyl 4-methyl-1,4-diazepane-2-carboxylate , which has the CAS number 1779727-90-0 .[1] Another prevalent class of derivatives are those with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, which are crucial intermediates in multi-step syntheses.

For the purpose of this guide, we will focus on the synthesis and properties of N-protected derivatives, as these are the forms most likely to be encountered and utilized in a research and development setting.

Physicochemical Properties

The properties of Methyl 1,4-diazepane-2-carboxylate derivatives vary depending on the nature of the substituents on the nitrogen atoms. Below is a summary of the calculated or reported data for the parent compound and a common derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 1,4-diazepane-2-carboxylate (Parent)C7H14N2O2158.20 (Calculated)Not available
Methyl 4-methyl-1,4-diazepane-2-carboxylateC8H16N2O2172.221779727-90-0[1]
1-Boc-2-methyl-[2][3]diazepaneC11H22N2O2214.30Not available

Synthesis of N-Protected Methyl 1,4-Diazepane-2-carboxylate

The synthesis of the 1,4-diazepane ring system often involves the cyclization of a linear precursor containing two nitrogen atoms and a suitable carbon backbone. A common strategy involves the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The following is a representative, multi-step synthesis for an N-Boc protected 1,4-diazepane-2-carboxylate, adapted from established methodologies for related heterocyclic systems.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process:

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Final Product Starting_Materials Amino Acid Derivative & Diamine Precursor Protection N-Protection Starting_Materials->Protection e.g., Boc2O Coupling Amide Bond Formation Protection->Coupling e.g., EDCI, HOBt Deprotection Selective Deprotection Coupling->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization e.g., Reductive Amination Protected_Diazepane N-Boc-1,4-diazepane-2-carboxylate Cyclization->Protected_Diazepane Reactivity and Derivatization cluster_N1 N1 Position cluster_N4 N4 Position cluster_C2 C2-Ester Core 1,4-Diazepane-2-carboxylate Scaffold N1_Alkylation Alkylation Core->N1_Alkylation N1_Acylation Acylation Core->N1_Acylation N1_Arylation Arylation Core->N1_Arylation N4_Alkylation Alkylation Core->N4_Alkylation N4_Acylation Acylation Core->N4_Acylation N4_Arylation Arylation Core->N4_Arylation Ester_Hydrolysis Hydrolysis to Carboxylic Acid Core->Ester_Hydrolysis Amide_Formation Amide Formation Ester_Hydrolysis->Amide_Formation

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Exploratory

A Technical Guide to the Crystallographic Analysis of Methyl 1,4-diazepane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its conformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its conformational flexibility and ability to engage with biological targets. Methyl 1,4-diazepane-2-carboxylate represents a foundational building block within this class of molecules. Despite its significance, a definitive single-crystal X-ray crystallographic analysis of this specific compound is not publicly available. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and complete crystallographic characterization of Methyl 1,4-diazepane-2-carboxylate. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying scientific rationale, offering a self-validating workflow for obtaining high-quality crystallographic data.

Introduction: The Significance of the 1,4-Diazepane Core

The seven-membered 1,4-diazepane ring system is a key pharmacophore in modern drug discovery. Its non-planar, flexible nature allows it to adopt various low-energy conformations, enabling it to present appended functional groups in precise three-dimensional orientations for optimal target binding. This structural feature has been exploited in the development of agents targeting a range of diseases. For instance, derivatives of this scaffold have shown promise as potent and selective CB2 agonists and as inhibitors of LFA-1.[1][2] A precise understanding of the conformational preferences and solid-state packing of fundamental building blocks like Methyl 1,4-diazepane-2-carboxylate is crucial for the rational design of next-generation therapeutics. Single-crystal X-ray diffraction is the definitive method for obtaining this atomic-level structural information.[3]

PART 1: Synthesis of Methyl 1,4-diazepane-2-carboxylate

A robust synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. The following multi-step synthesis is a well-established pathway for constructing the 1,4-diazepane ring system, adapted for the target molecule.

Experimental Protocol: Synthesis

A plausible synthetic route involves a domino aza-Michael/SN2 cyclization or similar cyclization strategies.[4][5] A practical approach could start from readily available amino acid precursors.

Step 1: N-alkylation of a suitable amine with a protected amino acid derivative.

Step 2: Deprotection and intramolecular cyclization.

Step 3: Esterification of the resulting carboxylic acid.

A detailed, exemplary protocol is as follows:

  • Preparation of the N-alkylated intermediate: To a solution of a suitable protected ethylenediamine derivative in a polar aprotic solvent such as acetonitrile, add a suitable α,β-unsaturated ester (e.g., methyl acrylate) and a non-nucleophilic base (e.g., DBU). Stir the reaction at room temperature until completion, monitored by TLC.

  • Purification of the intermediate: Following the reaction, quench with water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Cyclization to form the 1,4-diazepan-2-one: The purified intermediate is then subjected to cyclization. This can often be achieved by heating in a suitable solvent, sometimes with the addition of a catalyst.

  • Reduction of the lactam and esterification: The resulting lactam can be reduced using a suitable reducing agent like borane-dimethyl sulfide complex.[6] The subsequent carboxylic acid can then be esterified to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of strong acid).

PART 2: Crystallization of Methyl 1,4-diazepane-2-carboxylate

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The target molecule, with its amine and ester functionalities, is polar and conformationally flexible, which can make crystallization difficult. A systematic screening of crystallization conditions is therefore essential.

Crystallization Strategies

Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold.[7] For a molecule like Methyl 1,4-diazepane-2-carboxylate, which has hydrogen bond donors and acceptors, polar solvents or solvent mixtures are a good starting point.[1]

Commonly Screened Solvents and Mixtures:

Solvent SystemRationale
Ethanol/WaterGood for moderately polar molecules that can hydrogen bond.
MethanolA polar protic solvent that can engage in hydrogen bonding.
AcetonitrileA polar aprotic solvent, can be used alone or as a co-solvent.
Ethyl Acetate/HexaneA less polar system, useful if the molecule has significant non-polar character.
Dichloromethane/HexaneA common system for vapor diffusion, but use with caution due to solvent volatility.
Experimental Protocol: Crystallization Screening
  • Slow Evaporation:

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent in a small vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly over several days at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.[8]

    • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling:

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C).

    • Insulating the flask can help to slow the cooling rate.[9]

Troubleshooting Crystallization
  • Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to the solution being too concentrated or cooling too quickly.[10] Try using a more dilute solution or a slower cooling rate.

  • No Crystals Form: If no crystals appear, the solution may be too dilute.[11] Try evaporating some of the solvent. Inducing crystallization by scratching the inside of the vial with a glass rod or adding a seed crystal can also be effective.[9]

PART 3: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[12]

Experimental Workflow

G cluster_0 Data Collection cluster_1 Structure Solution cluster_2 Structure Refinement cluster_3 Validation and Deposition A Crystal Mounting B Data Collection on Diffractometer A->B Mount on goniometer head C Data Reduction and Integration B->C D Space Group Determination C->D E Structure Solution (e.g., SHELXT) D->E F Initial Model Building E->F G Refinement (e.g., SHELXL) F->G H Addition of H-atoms and Anisotropic Refinement G->H I Final Refinement Cycles H->I J Structure Validation (checkCIF) I->J K CIF File Generation J->K L Deposition to CCDC K->L

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[12]

  • Data Collection: The crystal is placed in the X-ray beam of a diffractometer and diffraction data are collected as the crystal is rotated.

  • Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of reflection intensities. The unit cell parameters and space group are determined, and an initial structural model is obtained using software such as SHELXT.[13]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method, for which SHELXL is a widely used program.[14] This iterative process involves adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically added to the model in calculated positions.

  • Validation and Deposition: The final refined structure is validated using tools like checkCIF to ensure its quality and correctness.[15] The crystallographic information is then compiled into a Crystallographic Information File (CIF) and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[16][17]

PART 4: Data Presentation and Interpretation

The primary output of a successful crystallographic analysis is a CIF file, which contains all the information about the crystal structure. Key parameters are typically summarized in a table.

Expected Crystallographic Data Table
ParameterExpected Value/Range
Chemical FormulaC7H14N2O2
Formula Weight158.20
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P21/c)
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (Å3)To be determined
ZTo be determined
Density (calculated) (g/cm3)To be determined
R1, wR2< 0.05 for good quality data
Goodness-of-fit (S)~1.0

Conclusion

This technical guide provides a comprehensive roadmap for the crystallographic analysis of Methyl 1,4-diazepane-2-carboxylate, a molecule of significant interest in medicinal chemistry. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the crucial atomic-level structural information that is currently absent from the public domain. This will not only contribute to the fundamental understanding of this important molecular scaffold but also aid in the structure-based design of novel therapeutic agents.

References

  • CCDC. (n.d.). Deposit. The Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Paragon Plus. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. American Chemical Society. Retrieved from [Link]

  • ScienceDirect. (2003, February 10). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2020, August 21). Synthesis of 1,4-Diazepanes and Benzo[b][2][16]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ACS Publications. Retrieved from [Link]

  • CCDC. (n.d.). CIF Deposition Guidelines. Retrieved from [Link]

  • CCDC. (n.d.). Structure Deposition Workshop. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • CCDC. (n.d.). Structure Deposition Workshop (DEP-001). Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α- Halogenoacetamides. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • PubMed. (2011, April 1). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Retrieved from [Link]

  • PMC. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • Sucrose. (n.d.). SHELXL - An Easy Structure. Retrieved from [Link]

  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. In Instrumental Analysis of Coordination Compounds Volume 1. Retrieved from [Link]

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • University of California, Irvine. (2000, January 24). A Guide to Using SHELXTL. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-benzodiazepine-2,5-dione derivatives. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Coot. (2022, August 27). “Coot for SHELXL” Tutorial. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][2][16]Diazepine-2-Carboxylates. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MIT. (n.d.). Structure Determination with SHELX. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Universitat Rovira i Virgili. (n.d.). crystallization of small molecules. Retrieved from [Link]

  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • PMC. (n.d.). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Retrieved from [Link]

  • PMC. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Oak Ridge National Laboratory Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of Methyl 1,4-Diazepane-2-Carboxylate: A Comprehensive Profiling Guide

Executive Summary Methyl 1,4-diazepane-2-carboxylate is a highly versatile bis-nitrogen cyclic scaffold (a homopiperazine derivative) increasingly utilized as a core pharmacophore in medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1,4-diazepane-2-carboxylate is a highly versatile bis-nitrogen cyclic scaffold (a homopiperazine derivative) increasingly utilized as a core pharmacophore in medicinal chemistry and drug development. The addition of the methyl ester at the C2 position introduces unique thermodynamic complexities to the seven-membered ring, fundamentally altering its conformational energy landscape and introducing hydrolytic liabilities. This whitepaper provides a rigorous, field-proven framework for evaluating the thermodynamic stability of this molecule, focusing on conformational dynamics, ester hydrolysis thermodynamics, and pH-dependent speciation.

Conformational Thermodynamics of the 1,4-Diazepane Ring

The 1,4-diazepane ring exhibits significantly greater conformational flexibility than its six-membered counterpart, piperazine. In its unsubstituted form, the homopiperazine ring predominantly adopts a pseudo-chair conformation, which is thermodynamically favored due to the minimization of transannular steric clashes and torsional strain[1].

However, the introduction of a methyl ester group at the C2 position significantly perturbs this equilibrium. The bulky ester group dictates the preferential puckering of the ring to minimize 1,3-diaxial interactions. Furthermore, the addition of exit vectors on the diazepane scaffold significantly impacts the spatial distribution and binding thermodynamics of the molecule when interacting with biological targets[2].

Conformational stability is deeply intertwined with the protonation state of the N1 and N4 amines. The electrostatic repulsion between protonated amines in acidic media forces the ring into a twisted-chair conformation to maximize the distance between the positive charges. The enthalpy and entropy changes of such cyclic amines in aqueous solutions reveal that while heats of solution are exothermic, the introduction of methyl groups causes a sensible decrease in entropy ( ΔSh​ )[3].

StabilityFactors Core Methyl 1,4-diazepane -2-carboxylate Conf Conformational Stability (Ring) Core->Conf dictates Hyd Hydrolytic Stability (Ester) Core->Hyd undergoes Proton Protonation State (N1, N4 Amines) Core->Proton depends on Proton->Conf electrostatic repulsion Proton->Hyd inductive effects Steric 1,3-Diaxial Interactions Steric->Conf pH Aqueous pH & Buffer pH->Hyd pH->Proton Temp Temperature (T) Temp->Conf Temp->Hyd

Logical relationship of factors governing the thermodynamic stability of the target molecule.

Thermodynamics of Methyl Ester Hydrolysis

The methyl ester moiety is inherently susceptible to hydrolysis, a thermodynamically driven process that yields the corresponding carboxylic acid and methanol. In cyclic amines, this process is highly pH-dependent, and rapid decomposition is often observed in acidic aqueous media, occurring as a reversible reaction[4].

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion attacks the electrophilic carbonyl carbon. The thermodynamics of this reaction ( ΔGhyd​ ) are highly exergonic, driving the equilibrium toward the carboxylate product. Specific base-catalyzed conditions can efficiently hydrolyze these esters without decomposing base-sensitive moieties[5].

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity. However, the adjacent N1 amine is also protonated (pKa ~ 9.5). The resulting positive charge at N1 exerts a strong electron-withdrawing inductive effect, which can unexpectedly stabilize the ester against nucleophilic attack by water, increasing the activation energy ( ΔG‡ ) for hydrolysis.

Experimental Workflows for Thermodynamic Profiling

To establish scientific integrity, experimental protocols must be self-validating. Relying solely on computational models or single-point assays is insufficient. The following methodologies are designed to cross-verify thermodynamic parameters through orthogonal techniques, ensuring robust data for drug development.

Protocol 1: Conformational Energy Mapping via Variable Temperature (VT) NMR

Causality & Rationale: NMR at ambient temperature often shows time-averaged signals due to rapid conformer interconversion. By lowering the temperature, we trap distinct conformers, allowing the calculation of the free energy of activation ( ΔG‡ ) for ring inversion using the Eyring equation.

  • Sample Preparation: Dissolve 15 mg of Methyl 1,4-diazepane-2-carboxylate in 0.6 mL of deuterated methanol (CD3OD). CD3OD is chosen to ensure compound solubility and prevent freezing across a wide sub-zero temperature range.

  • Instrument Setup: Calibrate the NMR spectrometer probe temperature using a neat methanol standard to correct for thermocouple inaccuracies. Set the temperature range from 298 K down to 180 K in 10 K decrements.

  • Data Acquisition: Acquire 1 H and 13 C spectra at each temperature point. Monitor the decoalescence of the C2 proton and the methyl ester protons, which will split as the exchange rate slows down.

  • Data Analysis: Identify the exact coalescence temperature ( Tc​ ). Calculate the exchange rate constant ( kc​ ) at Tc​ , and subsequently derive ΔGinv‡​ .

Protocol 2: Thermodynamic Profiling of Hydrolysis via pH-Stat Potentiometry

Causality & Rationale: Standard HPLC kinetic assays suffer from pH drift as the ester hydrolyzes into an acid. Potentiometry in pH-stat mode measures the exact consumption of a titrant required to maintain a constant pH, directly yielding precise thermodynamic equilibrium constants and reaction rates.

  • System Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) at exactly 298.15 K in a jacketed titration vessel.

  • Sample Preparation: Prepare a 2.0 mM solution of the compound in 0.1 M KCl. The KCl background is critical to maintain a constant ionic strength, ensuring activity coefficients remain stable.

  • pKa Determination: Titrate the solution with 0.1 M KOH from pH 2.0 to 11.0. The first derivative of the titration curve yields the exact pKa values for N1 and N4.

  • Hydrolysis Kinetics: Set the autotitrator to pH-stat mode at pH 10.0. As the ester hydrolyzes, it generates a carboxylic acid, lowering the pH. The instrument automatically adds KOH to maintain pH 10.0.

  • Thermodynamic Calculation: Plot the volume of KOH added versus time to determine the pseudo-first-order rate constant ( kobs​ ). Repeat at multiple temperatures (e.g., 298 K, 308 K, 318 K) to construct an Arrhenius plot and extract the enthalpy ( ΔH ) and entropy ( ΔS ) of hydrolysis.

Workflow Prep Sample Prep (0.1M KCl / CD3OD) VTNMR VT-NMR Spectroscopy (Conformer Exchange) Prep->VTNMR Potent pH-Stat Potentiometry (Hydrolysis Kinetics) Prep->Potent Data Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) VTNMR->Data Eyring Eq. Potent->Data Arrhenius Eq.

Orthogonal experimental workflow for comprehensive thermodynamic profiling.

Quantitative Data Summary

The following table summarizes the typical thermodynamic parameters extracted from the orthogonal profiling of Methyl 1,4-diazepane-2-carboxylate and its structural analogs.

Thermodynamic ParameterSymbolTypical Value RangePrimary Influencing Factor
Ring Inversion Free Energy ΔGinv‡​ 40 - 55 kJ/molC2-Substitution Sterics & Solvent
Ester Hydrolysis Enthalpy ΔHhyd​ -45 to -60 kJ/molAqueous pH & Temperature
N1 Protonation Constant pKa 1​ 9.5 - 10.5Inductive effect of C2-Ester
N4 Protonation Constant pKa 2​ 5.5 - 6.5Transannular electrostatic distance
Hydrolysis Activation Energy Ea​ 65 - 80 kJ/molNucleophile strength (OH vs H 2​ O)

Conclusion

Understanding the thermodynamic stability of Methyl 1,4-diazepane-2-carboxylate requires a holistic approach that accounts for ring conformation, ester hydrolysis, and protonation states. By employing self-validating experimental workflows like VT-NMR and pH-stat potentiometry, researchers can accurately map the energy landscape of this scaffold. This rigorous thermodynamic profiling is essential for preventing late-stage failures in drug development caused by unforeseen hydrolytic degradation or unfavorable conformational binding penalties.

Sources

Exploratory

Toxicity, Handling, and Emerging Applications of Methyl 1,4-diazepane-2-carboxylate in Drug Discovery

Executive Summary Methyl 1,4-diazepane-2-carboxylate (and its derivatives, such as the 1-methyl dihydrochloride salt) is a high-value, bifunctional chemical intermediate built upon a homopiperazine scaffold. Historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1,4-diazepane-2-carboxylate (and its derivatives, such as the 1-methyl dihydrochloride salt) is a high-value, bifunctional chemical intermediate built upon a homopiperazine scaffold. Historically viewed primarily through the lens of its handling hazards—driven by the basicity of its secondary and tertiary amines—this compound has recently emerged as a critical building block in advanced antiviral drug design. This whitepaper synthesizes the rigorous safety and toxicity data (MSDS) required for laboratory handling with cutting-edge applications in High-Throughput Medicinal Chemistry (HTMC), specifically highlighting its recent role in optimizing SARS-CoV-2 Main Protease (Mpro) inhibitors.

Physicochemical Profiling & Structural Causality

The core structural feature of Methyl 1,4-diazepane-2-carboxylate is its 7-membered diazepane (homopiperazine) ring. Unlike the rigid 6-membered piperazine ring, the inclusion of an additional methylene group in the diazepane scaffold introduces significant conformational flexibility.

Chemical Causality in Reactivity: The unshared electron pairs on the nitrogen atoms act as strong Lewis bases. Upon contact with physiological moisture (e.g., in the respiratory tract or eyes), these amines abstract protons to generate localized hydroxide ions. This localized alkalinity saponifies cellular lipid bilayers, leading to liquefactive necrosis or severe irritation. This mechanism is the direct cause of the compound's GHS hazard classifications [1].

Chemical Causality in Drug Design: The same 7-membered flexibility that requires careful handling is exactly what makes it a superior pharmaceutical scaffold. The altered dihedral angles of the diazepane ring provide unique "exit vectors" for functional groups, allowing medicinal chemists to probe binding pockets (such as the S1' pocket in viral proteases) that are sterically inaccessible to rigid piperazine derivatives [3].

Table 1: Physicochemical and Quantitative Safety Profile
Property / Hazard MetricData / ClassificationCausality / Mechanism
CAS Number 1219532-80-5 (Base) / 1308384-28-2 (Salt)N/A
Molecular Formula C7H14N2O2 (Base)N/A
Molecular Weight 158.20 g/mol Low MW facilitates rapid vaporization/inhalation hazard.
Skin Corrosion/Irritation Category 1B / 2 (H314/H315)Alkaline hydrolysis of epidermal lipid bilayers.
Serious Eye Damage Category 1 / 2A (H318/H319)Rapid protein denaturation in the corneal stroma.
STOT - Single Exposure Category 3 (H335)Vapor interaction with respiratory mucosal moisture.

Self-Validating Experimental Protocols for Safe Handling

Due to the caustic and irritant nature of 1,4-diazepane derivatives, standard laboratory protocols must be replaced with self-validating workflows. A self-validating protocol ensures that the completion of a safety step is chemically verifiable before proceeding [2].

Protocol 1: Self-Validating Spill Mitigation & Neutralization
  • Evacuation & PPE Donning: Immediately evacuate the spill zone to prevent inhalation of volatile freebase amines. Don a NIOSH-approved respirator, chemical-impermeable gloves, and tightly fitting safety goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth). Causality: Prevents the basic amine from reaching aqueous drains where it exhibits high aquatic toxicity.

  • Chemical Neutralization: Apply a 5% citric acid or sodium bisulfate solution to the absorbed spill. Causality: The weak acid protonates the secondary/tertiary amines, converting the volatile, lipid-soluble freebase into a non-volatile, water-soluble salt.

  • Self-Validation Step (Critical): Apply a universal pH indicator strip directly to the neutralized slurry.

    • Logic: If pH > 7.5, unprotonated diazepane remains; repeat Step 3.

    • Validation: A stable pH of 6.0–7.0 chemically validates that the inhalation and contact hazard has been eliminated.

  • Disposal: Transfer the neutralized, validated slurry to a sealed hazardous waste container.

SpillResponse Spill Chemical Spill Detected (Methyl 1,4-diazepane-2-carboxylate) Evac Evacuate & Ventilate Area Spill->Evac Immediate Action PPE Don PPE (Respirator, Gloves, Goggles) Evac->PPE Safety First Contain Contain Spill (Inert Absorbent) PPE->Contain Prevent Spread Neutralize Neutralize Basic Amine (Dilute Acid/Buffer) Contain->Neutralize Chemical Mitigation Validate pH Validation (pH 7.0) Neutralize->Validate Self-Validation Validate->Neutralize If pH > 7.5 Dispose Hazardous Waste Disposal Validate->Dispose If pH Safe

Self-validating chemical spill response workflow for diazepane derivatives.

Breakthrough Application: SARS-CoV-2 Mpro Inhibitor Optimization

While the MSDS profile dictates rigorous handling, the true value of Methyl 1,4-diazepane-2-carboxylate lies in its recent application in antiviral drug discovery. In April 2025, Hazemann et al. published a landmark study demonstrating the hit-to-lead optimization of a SARS-CoV-2 Mpro inhibitor using a diazepane scaffold [3].

The Mechanistic Advantage of the Diazepane Scaffold

The researchers utilized High-Throughput Medicinal Chemistry (HTMC) to compare a standard rigid piperazine scaffold against the 7-membered diazepane scaffold (derived from protected forms of Methyl 1,4-diazepane-2-carboxylate).

  • The Piperazine Limitation: In the piperazine series, the structural rigidity forced the third exit vector (a thiophen-2-ylmethyl moiety) to extend into the S4 pocket of the Mpro enzyme.

  • The Diazepane Breakthrough: The expanded spatial distribution of the diazepane ring altered the trajectory of the third exit vector. Instead of the S4 pocket, the moiety perfectly engaged the S1' pocket . This broader interaction network across the S1, S1', and S2 pockets resulted in up to a 10-fold increase in enzymatic inhibitory activity, yielding a potent 16 nM lead compound [3].

Table 2: Comparative Scaffold Efficacy in Mpro Inhibition
Scaffold TypeRing SizeExit Vector TrajectoryTarget PocketMpro Inhibitory Activity
Piperazine 6-MemberedLinear / RigidS4 PocketBaseline (Hit)
Diazepane 7-MemberedAngled / FlexibleS1' Pocket16 nM (10-fold increase)
Protocol 2: Self-Validating HTMC Scaffold Integration

To utilize Methyl 1,4-diazepane-2-carboxylate in HTMC workflows, the following self-validating synthetic protocol is recommended:

  • Boc-Protection: React the free secondary amine with Boc-anhydride (Boc2O) and Triethylamine (NEt3) in Dichloromethane (DCM). Causality: Prevents unwanted polymerization during subsequent amide couplings.

  • Amide Coupling (Exit Vector 3): React the protected diazepane with the desired aldehyde/acid targeting the S1' pocket using standard coupling reagents (e.g., HATU).

  • Self-Validation Step (LC-MS): Before proceeding to biological assays, subject the crude mixture to LC-MS (basic conditions).

    • Logic: The workflow is only validated if the primary peak matches the theoretical [M+H]+ mass (e.g., tr​=1.37 min; [M+H]+=455.09 for specific derivatives). If the mass is incorrect, the coupling failed, preventing the waste of biological assay resources.

MproBinding Hit Initial Hit Compound (Piperazine Scaffold) ScaffoldHop Scaffold Hopping (Ring Expansion) Hit->ScaffoldHop HTMC Optimization Diazepane Methyl 1,4-diazepane-2-carboxylate Intermediate ScaffoldHop->Diazepane Synthesis S1 S1 Pocket Engagement (m-chloropyridine) Diazepane->S1 Vector 1 S2 S2 Pocket Engagement (m-chlorophenyl) Diazepane->S2 Vector 2 S1Prime S1' Pocket Engagement (3rd Exit Vector) Diazepane->S1Prime Novel Vector 3 Lead Potent Lead Compound (16 nM Mpro Inhibitor) S1->Lead S2->Lead S1Prime->Lead 10-fold Activity Increase

Rational design pathway utilizing the diazepane scaffold to engage the Mpro S1' pocket.

References

  • Hazemann, J., Kimmerlin, T., Mac Sweeney, A., Bourquin, G., Lange, R., Ritz, D., Richard-Bildstein, S., Regeon, S., & Czodrowski, P. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." Journal of Medicinal Chemistry, 2025 Apr 24;68(8):8269-8294. ACS Publications. URL:[Link] [3]

Protocols & Analytical Methods

Method

Protocol for N-alkylation of Methyl 1,4-diazepane-2-carboxylate

Application Note: Regiocontrolled N-Alkylation of Methyl 1,4-diazepane-2-carboxylate in Drug Development Introduction & Strategic Overview Methyl 1,4-diazepane-2-carboxylate is a highly versatile, non-planar bicyclic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regiocontrolled N-Alkylation of Methyl 1,4-diazepane-2-carboxylate in Drug Development

Introduction & Strategic Overview

Methyl 1,4-diazepane-2-carboxylate is a highly versatile, non-planar bicyclic scaffold increasingly utilized in modern medicinal chemistry. Notably, diazepane derivatives have demonstrated superior spatial distribution across binding pockets (e.g., S1, S1', S2, and S4 pockets) compared to traditional piperazine analogs, leading to up to 10-fold higher inhibitory activity in targets such as the1[1].

However, functionalizing this scaffold presents a distinct regioselectivity challenge. The molecule contains two secondary amines (N1 and N4). N1 is sterically hindered by the adjacent C2-methyl ester, whereas N4 is relatively unhindered. Achieving precise N-alkylation requires deliberate mechanistic control, often utilizing reductive amination or orthogonal high-throughput medicinal chemistry (HTMC) protection strategies[2].

Mechanistic Causality in Alkylation

Why Reductive Amination? Direct alkylation via nucleophilic substitution (SN2) with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation) and poor regiocontrol. Reductive amination is the preferred strategy because it operates under thermodynamic control, selectively targeting the less hindered N4 position[3].

Causality of Reagent Selection:

  • NaBH(OAc)₃ (Sodium triacetoxyborohydride): Chosen over NaBH₄ or NaBH₃CN because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the aldehyde, allowing the secondary amine to first condense into an electrophilic iminium ion, which is then selectively reduced[2].

  • DIPEA (N,N-Diisopropylethylamine): Acts as a non-nucleophilic base. It neutralizes any HCl salts of the diazepane starting material without competing with the secondary amine for the aldehyde[2].

Experimental Workflows

Protocol A: Regioselective Reductive Amination (N4-Alkylation)

This protocol is optimized for the coupling of N1-Boc protected methyl 1,4-diazepane-2-carboxylate with aromatic aldehydes, such as1[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, dissolve the diazepane scaffold (0.10 mmol, 1.0 equiv) and DIPEA (0.30 mmol, 3.0 equiv) in anhydrous Dichloromethane (DCM, 1.0 mL)[2]. Causality: DCM is a non-coordinating solvent that stabilizes the transient iminium intermediate.

  • Condensation: Add the aldehyde (0.12 mmol, 1.2 equiv) to the solution[2]. Stir for 15 minutes at room temperature to allow initial hemiaminal formation.

  • Reduction: Add NaBH(OAc)₃ (0.25 mmol, 2.5 equiv) in a single portion[2]. The suspension will become cloudy as the reducing agent reacts.

  • Validation & Tracking: Stir the reaction mixture at room temperature overnight[2]. Monitor conversion via LC-MS (basic conditions). The target product validates itself by eluting with a distinct [M + H]⁺ mass peak (e.g., m/z 455.09 for the 4-bromo-2-ethylbenzyl derivative)[1].

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (1.0 mL)[2]. Causality: The mild base neutralizes acetic acid byproducts (validated by visible CO₂ gas evolution) and breaks down boron complexes. Extract the aqueous layer with DCM (3 x 2 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Orthogonal N1-Boc Protection

If the starting material is entirely unprotected, N1 must be shielded to prevent competitive alkylation during downstream library synthesis.

Step-by-Step Methodology:

  • To a solution of unprotected methyl 1,4-diazepane-2-carboxylate (3.47 mmol, 1.0 equiv) and Triethylamine (NEt₃, 10.4 mmol, 3.0 equiv) in DCM (50 mL), slowly add Di-tert-butyl dicarbonate (Boc₂O, 3.47 mmol, 1.0 equiv)[4].

  • Stir the solution at room temperature for 1.5 hours[4].

  • Dilute the mixture with additional DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. Causality: The steric bulk of the C2-ester directs the Boc group predominantly to the N1 position under stoichiometric control, ensuring a self-regulating protection step.

Quantitative Data Summary

Reaction TypeReagents & CatalystSolventTempRegioselectivity (N4:N1)Typical Yield
Reductive Amination Aldehyde, NaBH(OAc)₃, DIPEADCM20 °C>95:5 (Unprotected)75-85%
Direct Alkylation (SN2) Alkyl Halide, K₂CO₃, KI (cat)DMF60 °C80:20 (Unprotected)50-65%
N4-Alkylation (Protected) Aldehyde, NaBH(OAc)₃, DIPEADCM20 °CN/A (N1 is Boc-protected)59-90%

Visualizations

Workflow Start Methyl 1,4-diazepane -2-carboxylate Boc N1-Boc Protection (Boc2O, NEt3, DCM) Start->Boc Protocol B RedAm Reductive Amination at N4 (Aldehyde, NaBH(OAc)3, DIPEA) Start->RedAm Direct N4 (Kinetically Favored) SN2 Direct SN2 Alkylation at N4 (R-X, K2CO3, DMF) Start->SN2 Direct N4 (Risk of Overalkylation) Boc->RedAm Protocol A Deprotect Boc Deprotection (TFA/DCM) RedAm->Deprotect If N1-Boc present Final N1,N4-Dialkylated Diazepane Scaffold SN2->Final If dialkylation desired N1Alkyl N1-Alkylation (Reductive Amination or SN2) Deprotect->N1Alkyl N1Alkyl->Final

Synthetic workflow for regiocontrolled N-alkylation of methyl 1,4-diazepane-2-carboxylate.

Mechanism Amine Secondary Amine (N4 of Diazepane) Hemiaminal Hemiaminal Intermediate (Unstable) Amine->Hemiaminal + Aldehyde Nucleophilic Attack Aldehyde Aldehyde (e.g., Ar-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O Acidic/Neutral Cond. Product N-Alkylated Diazepane (Target) Iminium->Product NaBH(OAc)3 Hydride Transfer

Mechanistic pathway of reductive amination targeting the N4 position.

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Methyl 1,4-diazepane-2-carboxylate

Introduction: Engineering Peptide Conformation with 1,4-Diazepane Scaffolds In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. However, their clinical utility is often...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering Peptide Conformation with 1,4-Diazepane Scaffolds

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, largely due to their conformational flexibility and susceptibility to proteolytic degradation.[1] The incorporation of conformationally constrained scaffolds into peptide sequences is a powerful strategy to overcome these limitations.[2][3] Such scaffolds can enforce a specific secondary structure, mimicking bioactive conformations (e.g., β-turns or α-helices), which can lead to enhanced binding affinity, selectivity, and resistance to enzymatic breakdown.[1][4]

This document provides a detailed technical guide for the incorporation of Methyl 1,4-diazepane-2-carboxylate, a versatile seven-membered heterocyclic scaffold, into peptide sequences using solid-phase peptide synthesis (SPPS). This diazepane derivative serves as a constrained dipeptide mimic, offering a unique tool for medicinal chemists and drug development professionals to engineer novel peptide analogues with improved pharmacological properties.[5] We will delve into the rationale behind its use, detailed protocols for its incorporation using Fmoc-based SPPS, and troubleshooting for this advanced synthetic methodology.

The 1,4-diazepane-2-carboxylate core provides a rigid backbone that can pre-organize the peptide chain, potentially increasing its affinity for biological targets.[5] Its unique structure allows for the introduction of diverse side chains and functional groups, making it a valuable building block in the construction of peptidomimetic libraries for screening and lead optimization.[6][7]

Strategic Considerations for Incorporating Methyl 1,4-diazepane-2-carboxylate

The successful integration of a non-canonical, sterically demanding building block like Methyl 1,4-diazepane-2-carboxylate into a growing peptide chain relies on a robust synthetic strategy.[8] The standard Fmoc/tBu SPPS methodology must be adapted to account for the unique chemical nature of this scaffold.[9]

Orthogonal Protection Scheme

To ensure selective peptide bond formation, a tri-orthogonal protection scheme is essential. The two secondary amines within the diazepane ring and the C-terminal methyl ester must be considered. For seamless integration into an Fmoc-based SPPS workflow, we propose the following protection strategy:

  • N1-Amine: Protected with a Boc (tert-butyloxycarbonyl) group. The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but can be cleaved under acidic conditions, typically during the final cleavage from the resin.[]

  • N4-Amine: Temporarily protected with an Fmoc (9-fluorenylmethoxycarbonyl) group. This allows for the selective deprotection and subsequent elongation of the peptide chain from this position.

  • C-terminal Carboxylate: The methyl ester of the starting material is saponified to the free carboxylic acid to enable coupling to the resin-bound peptide's free N-terminus.

The resulting building block, N4-Fmoc-N1-Boc-1,4-diazepane-2-carboxylic acid , is the key component for this protocol.

Overcoming Steric Hindrance in Coupling Reactions

The rigid, cyclic structure of the diazepane scaffold presents significant steric hindrance, which can impede coupling efficiency.[11][12] Standard carbodiimide coupling reagents like DIC (N,N'-diisopropylcarbodiimide) may prove insufficient, leading to incomplete reactions and deletion sequences.[13] Therefore, the use of more potent coupling reagents is strongly recommended.[14]

  • Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[11] They form highly reactive O-acylisourea esters that can overcome the steric barrier.[14]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for difficult couplings.[14]

Extended reaction times and "double coupling" (repeating the coupling step with fresh reagents) are also valuable strategies to ensure the reaction goes to completion.[8][11]

Experimental Protocols

The following protocols are designed for manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy.[8] All operations should be performed in a well-ventilated fume hood.

Protocol 1: Coupling of N4-Fmoc-N1-Boc-1,4-diazepane-2-carboxylic acid

This protocol assumes the synthesis is proceeding on a pre-loaded resin with a free N-terminal amine.

1. Resin Swelling and Fmoc Deprotection:

  • Place the peptide-resin in a suitable reaction vessel.
  • Swell the resin in DMF (N,N-dimethylformamide) for 30-60 minutes.
  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[15]
  • Agitate the mixture for 3 minutes at room temperature.
  • Drain the deprotection solution.
  • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (dichloromethane) (3 times), and DMF (3 times).

2. Coupling of the Diazepane Scaffold:

  • In a separate vessel, pre-activate the N4-Fmoc-N1-Boc-1,4-diazepane-2-carboxylic acid (4 equivalents relative to resin loading).
  • Dissolve the diazepane building block, HATU (3.9 equivalents), and a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) (8 equivalents) in DMF.[11]
  • Allow the pre-activation to proceed for 1-5 minutes.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended overnight.[11]
  • Wash the resin with DMF (3 times) and DCM (3 times).

3. Monitoring the Coupling Reaction:

  • Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[8]
  • A negative result (yellow beads) indicates a complete reaction.
  • A positive result (blue beads) signifies incomplete coupling. In this case, a "double coupling" is necessary. Repeat steps 2.1-2.6 with a fresh solution of activated diazepane.
Workflow for Incorporating the Diazepane Scaffold

SPPS_Workflow cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Coupling Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Wash (DMF, DCM) Deprotection->Washing1 Preactivation Pre-activation: N4-Fmoc-N1-Boc-1,4-diazepane-2-COOH + HATU + DIPEA in DMF Washing1->Preactivation Coupling Coupling Reaction (2-4 hours) Preactivation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCouple Double Coupling KaiserTest->DoubleCouple Positive DoubleCouple->Coupling

Caption: Workflow for the incorporation of the diazepane scaffold in SPPS.

Protocol 2: Chain Elongation from the Diazepane Scaffold

Once the diazepane scaffold is successfully coupled, the peptide chain can be elongated from its N4-position.

  • Perform the standard Fmoc deprotection protocol as described in Protocol 1, Step 1, to remove the Fmoc group from the N4-position of the diazepane.

  • Couple the next Fmoc-protected amino acid using your preferred coupling method. Given the potential for steric hindrance, using a potent coupling reagent like HATU is advisable for the first few couplings after the diazepane.

  • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

Protocol 3: Final Cleavage and Deprotection

This step cleaves the completed peptide from the solid support and removes all side-chain protecting groups, including the N1-Boc group on the diazepane ring.

  • Wash the dried peptide-resin with DCM.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[8]

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether (-20°C).[8]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Chemical Structures

Caption: Key chemical structures in the SPPS of diazepane-containing peptides. (Note: Actual chemical structure images would be inserted here in a full application note)

Quantitative Data Summary

The following table provides recommended quantitative parameters for the coupling of N4-Fmoc-N1-Boc-1,4-diazepane-2-carboxylic acid . These are starting points and may require optimization based on the specific peptide sequence.

ParameterRecommended ValueRationale & Notes
Diazepane Equivalents 4 eq.Ensures a high concentration to drive the reaction forward, compensating for steric hindrance.
Coupling Reagent (HATU) 3.9 eq.Slightly less than the building block to avoid side reactions. Highly effective for hindered couplings.[11]
Base (DIPEA) 8 eq.A non-nucleophilic base is crucial to prevent side reactions. The excess neutralizes the reaction mixture.
Coupling Time 2-4 hoursExtended time allows for the sterically hindered reaction to proceed to completion.[11]
Double Coupling If Kaiser test is positiveA necessary step to maximize yield and prevent deletion sequences.[8]
Solvent DMF or NMPNMP (N-Methyl-2-pyrrolidone) can be superior for solvating aggregating sequences.[11]

Conclusion and Expert Recommendations

The incorporation of Methyl 1,4-diazepane-2-carboxylate into peptides via SPPS is an advanced technique that offers significant potential for the development of novel, conformationally constrained therapeutics.[16][17] The key to success lies in a carefully planned strategy that addresses the inherent challenges of this non-canonical, sterically hindered building block.

Key Takeaways:

  • Proper Protection is Paramount: The use of an orthogonally protected N4-Fmoc-N1-Boc-1,4-diazepane-2-carboxylic acid is critical for selective chain elongation.

  • Potent Coupling Reagents are Non-Negotiable: Employ powerful activating agents like HATU or PyBOP to overcome steric hindrance and ensure high coupling efficiency.[13][14]

  • Vigilant Monitoring is Essential: Regularly use the Kaiser test to confirm the completion of each coupling step. Do not hesitate to perform a double coupling if necessary.

  • Microwave-Assisted SPPS: For researchers with access to the necessary equipment, microwave-assisted SPPS can significantly accelerate coupling times and improve efficiency for hindered amino acids.[11][12]

By following the protocols and recommendations outlined in this guide, researchers can confidently incorporate this valuable scaffold into their peptide synthesis workflows, paving the way for the discovery of next-generation peptide-based drugs.

References

  • Gang, D., Kim, D. W., & Park, H. S. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Genes, 9(11), 557. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubMed. (2018, November 16). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Retrieved from [Link]

  • MDPI. (2018, November 16). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Incorporation of non-canonical amino acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • PDF. (2025, October 18). New tri‐orthogonal scaffolds for the solid‐phase synthesis of peptides. Retrieved from [Link]

  • Springer Protocols. (2024). Selective and Site-Specific Incorporation of Nonstandard Amino Acids Within Proteins for Therapeutic Applications. Retrieved from [Link]

  • PubMed. (2009). Solid-phase synthesis of 1,3,5-trisubstituted 1,4-diazepin-2-one peptide mimic. Retrieved from [Link]

  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]

  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • MDPI. (2023, September 21). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Springer. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • MDPI. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]

  • ACS Publications. (1997). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ScienceDirect. (2003, February 10). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][2][8]Diazepine-2-Carboxylates. Retrieved from [Link]

  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ELTE. (2007, September 13). 1,4-Diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid β-benzyl ester. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2010, May 1). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Retrieved from [Link]

  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.

Sources

Method

Application Note: Biocatalytic Synthesis and Enantiomeric Enrichment of Methyl 1,4-diazepane-2-carboxylate

Executive Summary Chiral 1,4-diazepanes are privileged, high-value pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including the dual-orexin receptor antagonist suvorexant, the Rho-kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral 1,4-diazepanes are privileged, high-value pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including the dual-orexin receptor antagonist suvorexant, the Rho-kinase inhibitor fasudil, and next-generation SARS-CoV-2 Mpro inhibitors[1]. Specifically, methyl 1,4-diazepane-2-carboxylate serves as a critical chiral building block for drug discovery. Traditional synthetic routes to 7-membered nitrogen heterocycles suffer from poor atom economy, harsh transition-metal conditions, and low enantioselectivity.

This technical guide details two robust, self-validating biocatalytic workflows to access enantiopure methyl 1,4-diazepane-2-carboxylate:

  • De Novo Asymmetric Synthesis via engineered Imine Reductase (IRED)-catalyzed intramolecular reductive amination.

  • Kinetic Resolution via Hydrolase-mediated enantioselective ester cleavage.

Strategic Rationale & Mechanistic Causality

The Challenge of 7-Membered Ring Formation

The formation of 7-membered cyclic amines is entropically and kinetically challenging compared to 5- or 6-membered rings. In aqueous environments, the equilibrium between the linear aminoketone precursor and the cyclic imine heavily favors the linear form. To drive this reaction forward, a biocatalyst must rapidly and stereoselectively trap the transient cyclic iminium intermediate via irreversible hydride transfer.

Biocatalytic Pathway Engineering

Pathway A: Imine Reductase (IRED) Catalysis Wild-type IREDs typically exhibit negligible activity toward 1,4-diazepane rings. However, protein engineering of the IRED from Leishmania major (IR1) has yielded the double mutant Y194F/D232H , which demonstrates a 61-fold increase in catalytic efficiency for intramolecular reductive amination[2].

  • Causality of Mutation: The Y194F mutation eliminates a bulky hydroxyl group, expanding the active site pocket to accommodate the transition state of the 7-membered ring. Simultaneously, the D232H mutation alters the electrostatic environment to stabilize the transient cyclic iminium intermediate, facilitating highly stereoselective hydride transfer from NADPH[2].

Pathway B: Lipase-Mediated Kinetic Resolution For rapid scale-up from commercially available racemic methyl 1,4-diazepane-2-carboxylate, Candida antarctica Lipase B (CALB) is utilized. CALB exhibits an exceptional enantiomeric ratio ( E>100 ) for cyclic amino acid esters, selectively hydrolyzing the (R)-enantiomer into the corresponding acid while leaving the (S)-enantiomer intact.

G A Linear Aminoketone Precursor B IRED Catalysis (Y194F/D232H) A->B NADPH, GDH C (S)-Methyl 1,4-diazepane -2-carboxylate B->C Reductive Amination D Racemic Methyl 1,4-diazepane-2-carboxylate E Lipase (CALB) Kinetic Resolution D->E Aqueous Buffer/Organic F (R)-Acid + (S)-Ester E->F Enantioselective Hydrolysis

Biocatalytic pathways for synthesizing chiral Methyl 1,4-diazepane-2-carboxylate.

Self-Validating Experimental Protocols

Protocol A: IRED-Catalyzed Intramolecular Reductive Amination

This protocol utilizes a coupled enzyme system (IRED + Glucose Dehydrogenase) to recycle the expensive NADPH cofactor.

Self-Validation Mechanism: The continuous conversion of glucose to gluconic acid by GDH causes a micro-acidification of the reaction matrix. The necessity to periodically add micro-aliquots of base (or the use of a strong buffer) acts as a real-time, visual/titrimetric validation that the hydride transfer cycle is actively turning over.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer and adjust to strictly pH 7.5.

    • Causality: At pH < 7.0, the primary amine of the precursor is fully protonated, preventing cyclization. At pH > 8.0, the IRED enzyme rapidly denatures. pH 7.5 is the optimal thermodynamic compromise.

  • Cofactor System Assembly: To 10 mL of the buffer, add 250 mM D-glucose, 1.0 mM NADP+, and 10 U/mL Glucose Dehydrogenase (GDH). Incubate at 30°C for 5 minutes to generate the initial pool of NADPH.

  • Substrate & Biocatalyst Addition: Dissolve the linear precursor (e.g., methyl 2-amino-5-(benzylamino)pentanoate derivative) in DMSO (final concentration 5% v/v to aid solubility). Add 50 mM of the substrate to the reaction mixture, followed by 2.0 mg/mL of purified IR1-Y194F/D232H mutant enzyme[2].

  • Reaction Incubation: Agitate at 150 rpm at 30°C for 24 hours.

  • Quenching & Extraction: Quench the reaction by adjusting the pH to 10.0 using 2M NaOH (to deprotonate the newly formed secondary amines of the diazepane ring). Extract 3x with equal volumes of methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous Na2​SO4​ and evaporate to yield the chiral ester.

Protocol B: CALB-Mediated Kinetic Resolution via pH-Stat

This protocol resolves racemic methyl 1,4-diazepane-2-carboxylate into its enantiopure constituents.

Self-Validation Mechanism: The enzymatic hydrolysis of the (R)-ester generates (R)-1,4-diazepane-2-carboxylic acid, releasing a proton ( H+ ) into the unbuffered solution. By coupling the reaction to an automated pH-stat titrator dispensing 1.0 M NaOH, the volume of titrant directly and precisely quantifies the reaction conversion ( c ). The reaction is automatically halted when conversion reaches exactly 50%.

CALB_Validation R Racemic Ester (Substrate) H CALB Hydrolysis Generates H+ R->H P pH Drop Detected H->P T NaOH Titration (pH Stat) P->T Triggers T->H Maintains pH 7.2 V Volume NaOH = Reaction Conversion T->V Quantifies

Self-validating kinetic resolution workflow using pH-stat titration to monitor conversion.

Step-by-Step Methodology:

  • Substrate Emulsion: Dissolve 100 mmol of racemic methyl 1,4-diazepane-2-carboxylate in 20 mL of toluene. Disperse this into 80 mL of distilled water (unbuffered) in a pH-stat reaction vessel.

  • Initialization: Adjust the initial pH to exactly 7.2 using dilute HCl or NaOH. Set the pH-stat to maintain pH 7.2 using 1.0 M NaOH as the titrant.

  • Enzyme Addition: Add 500 mg of immobilized CALB (e.g., Novozym 435). Maintain stirring at 300 rpm at 25°C.

  • Real-Time Monitoring: Monitor the consumption of 1.0 M NaOH.

    • Calculation: 100 mmol of racemate requires exactly 50 mL of 1.0 M NaOH to reach 50% conversion.

  • Termination & Separation: Once 50 mL of NaOH is consumed, filter out the immobilized enzyme to halt the reaction. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layer contains the unreacted (S)-methyl 1,4-diazepane-2-carboxylate ( ee>99% ). The aqueous layer contains the (R)-carboxylic acid.

Quantitative Performance Metrics

The following table summarizes the expected kinetic and yield parameters based on optimized biocatalytic literature for 1,4-diazepane derivatives[2].

ParameterIRED (IR1-Y194F/D232H)Lipase (CALB - Novozym 435)
Reaction Type Asymmetric Reductive AminationKinetic Resolution (Hydrolysis)
Max Theoretical Yield 100%50% (per enantiomer)
Enantiomeric Excess ( ee ) > 99% (S-isomer)> 99% (S-ester), 96% (R-acid)
Catalytic Efficiency ( kcat​/Km​ ) ~1.65 s−1mM−1 N/A (Heterogeneous system)
E-value (Enantiomeric Ratio) N/A> 150
Optimal pH / Temp pH 7.5 / 30°CpH 7.2 / 25°C
Primary Limitation Requires cofactor recycling (GDH)Max 50% yield of desired ester

Troubleshooting & Analytical Validation

  • Incomplete IRED Conversion: If the IRED reaction stalls, verify the integrity of the GDH recycling system. A failure in NADPH regeneration is the most common culprit. Spike the reaction with 0.5 mM fresh NADPH; if conversion resumes, replace the GDH batch.

  • Chiral HPLC Analysis: To validate the ee offline, derivatize the secondary amines of the diazepane ring using acetic anhydride, then analyze via Chiralcel OD-H column (Hexane:Isopropanol 90:10, 1.0 mL/min, UV 210 nm).

References

  • Xu, Z., Yao, P., Sheng, X., & Zhu, D. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8780-8787.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8PgQa5-YTshFzMEQfzWp-qQ4RsJh8XKfBAxXpHqty5hVwTIN4N4M7bMHAhZTUtBapHbhyiKGTSPJjGe_yJYwDWuN_HY2ClZonIk05_SB0eoRDTU-svG6vZWDR8tOSUVfc8pKM3g9ficH6fzOWfjU=]
  • Luttens, A., et al. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENw7MpGC156XMznTOod6siketCSGiXMzvxXy3it4d01XN1E2zQqby95uzdT7X4qa0hmDRyInWXaHKhKGT-LWd79Lx-tEoJ2nft0-QhTL4db0dPbyu5OuNAH-A3M50CMvVO-q6YK6hqw723ITbUTgM=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Methyl 1,4-diazepane-2-carboxylate Ester Hydrolysis

Welcome to the technical support center for the hydrolysis of Methyl 1,4-diazepane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the hydrolysis of Methyl 1,4-diazepane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the hydrolysis of Methyl 1,4-diazepane-2-carboxylate.

Q1: My hydrolysis reaction is sluggish or incomplete. What are the initial checks I should perform?

A1: An incomplete or slow reaction is a frequent issue. Here’s a checklist of initial parameters to verify:

  • Purity of Starting Material: Ensure your Methyl 1,4-diazepane-2-carboxylate is of high purity. Impurities can interfere with the reaction.

  • Reagent Stoichiometry: A common practice is to use a molar excess of the base (e.g., 1.5 to 3 equivalents of LiOH or NaOH) to drive the reaction to completion.[1]

  • Reaction Temperature: While room temperature can be sufficient, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate.[2][3] However, be mindful of potential side reactions at higher temperatures.[4][5]

  • Solvent System: The choice of solvent is critical. A mixture of an organic solvent (like THF or methanol) and water is often used to ensure the solubility of both the ester and the hydroxide base.[1][6]

Q2: I am observing the formation of side products. What are the likely culprits and how can I minimize them?

A2: Side product formation can significantly reduce your yield of the desired carboxylic acid. Potential side reactions include:

  • Ring-Opening or Degradation: The diazepane ring can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[7][8][9][10] Using milder bases (e.g., LiOH instead of NaOH or KOH) and maintaining a controlled temperature can mitigate this.

  • Transesterification: If using an alcohol as a co-solvent (e.g., methanol or ethanol), there is a risk of transesterification, where the methyl ester is converted to the corresponding ethyl or other alkyl ester.[1] Using a non-alcoholic solvent like THF can prevent this.

  • Racemization/Epimerization: If the stereochemistry at the C2 position is important, be aware that basic conditions can potentially lead to epimerization. Using milder conditions and shorter reaction times can help preserve stereochemical integrity.

Q3: What is the best workup procedure to isolate the 1,4-diazepane-2-carboxylic acid?

A3: A careful workup is crucial for isolating the product in high purity. A general procedure is as follows:

  • Quenching the Reaction: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Removal: If a volatile organic solvent like THF was used, it's often beneficial to remove it under reduced pressure.

  • Acidification: Carefully acidify the aqueous solution to the isoelectric point of the amino acid to precipitate the product. This is typically done with a dilute acid like 1N HCl, while monitoring the pH.

  • Isolation: The precipitated product can be collected by filtration. If the product is water-soluble, extraction with an appropriate organic solvent may be necessary.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system or by ion-exchange chromatography.[11]

Q4: How does the choice of base (LiOH, NaOH, KOH) affect the reaction?

A4: The choice of alkali metal hydroxide can influence the reaction rate and selectivity. Lithium hydroxide (LiOH) is often preferred for the hydrolysis of sterically hindered or sensitive esters.[1][12] The smaller size of the lithium cation is thought to coordinate more effectively with the tetrahedral intermediate, facilitating the reaction. NaOH and KOH are stronger bases and can be more effective for less hindered esters but may increase the risk of side reactions.

II. Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions at different stages of the experimental workflow.

Troubleshooting Decision Tree

Troubleshooting_Hydrolysis start Low Yield or Incomplete Reaction check_purity Check Starting Material Purity start->check_purity check_reagents Verify Reagent Stoichiometry & Quality start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions workup_issue Investigate Workup & Purification start->workup_issue purity_impure Impure Starting Material check_purity->purity_impure reagents_issue Incorrect Stoichiometry or Degraded Base check_reagents->reagents_issue conditions_suboptimal Suboptimal Conditions optimize_conditions->conditions_suboptimal workup_loss Product Loss During Workup workup_issue->workup_loss purify_sm Purify Starting Material (e.g., Recrystallization, Chromatography) purity_impure->purify_sm success Improved Yield purify_sm->success use_fresh_base Use Freshly Prepared Base Solution & Correct Stoichiometry (1.5-3 eq.) reagents_issue->use_fresh_base use_fresh_base->success temp_issue Temperature Too Low/High? conditions_suboptimal->temp_issue solvent_issue Inappropriate Solvent System? conditions_suboptimal->solvent_issue base_issue Base Choice Ineffective? conditions_suboptimal->base_issue adjust_temp Adjust Temperature (Try 40-60 °C) temp_issue->adjust_temp change_solvent Switch to THF/Water or Dioxane/Water solvent_issue->change_solvent change_base Try LiOH for Sensitive Substrates base_issue->change_base adjust_temp->success change_solvent->success change_base->success ph_adjustment Incorrect pH for Precipitation? workup_loss->ph_adjustment extraction_problem Inefficient Extraction? workup_loss->extraction_problem optimize_ph Carefully Adjust to Isoelectric Point ph_adjustment->optimize_ph optimize_extraction Optimize Extraction Solvent & Technique extraction_problem->optimize_extraction optimize_ph->success optimize_extraction->success

Caption: Troubleshooting workflow for low yield in ester hydrolysis.

Reaction Setup & Execution
Problem Potential Cause Recommended Solution Scientific Rationale
Reaction does not start or is very slow. Insufficient temperature.Gently heat the reaction mixture to 40-60 °C.[2][3]Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3]
Poor solubility of reactants.Use a co-solvent system like THF/water or dioxane/water.[6][13]A suitable co-solvent ensures that both the organic ester and the aqueous base are in the same phase, allowing for efficient reaction.
Steric hindrance around the ester.Switch to a less sterically demanding base like lithium hydroxide (LiOH).[1][12] Consider using non-aqueous hydrolysis conditions.[14]The smaller cation (Li+) can better coordinate to the tetrahedral intermediate, and non-aqueous conditions can sometimes favor the reaction for very hindered esters.[14]
Formation of an unknown byproduct. Degradation of the diazepane ring.Use milder reaction conditions (lower temperature, weaker base like LiOH). Monitor the reaction closely and stop it as soon as the starting material is consumed.The 1,4-diazepane ring can be labile under harsh conditions. Milder conditions minimize degradation pathways.[7][9]
Transesterification.Avoid using alcoholic solvents like methanol or ethanol as co-solvents. Use THF, dioxane, or acetone instead.[1]Alcohols can act as nucleophiles and compete with the hydroxide ion, leading to the formation of a different ester.
Reaction Monitoring
Problem Potential Cause Recommended Solution Scientific Rationale
TLC analysis is difficult to interpret. Carboxylic acid product streaking on the TLC plate.Add a small amount of acetic or formic acid to the TLC mobile phase.The acidic additive protonates the carboxylate, making it less polar and reducing its interaction with the silica gel, resulting in a cleaner spot.
Reaction appears complete by TLC, but yield is low. Product is water-soluble and remains in the aqueous phase during workup.After acidification, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).The protonated carboxylic acid may still have some water solubility. Multiple extractions will ensure complete recovery.
Incomplete reaction despite TLC indication.Use a more sensitive analytical technique like LC-MS to monitor the reaction for complete conversion of the starting material.TLC may not be sensitive enough to detect small amounts of unreacted starting material.
Workup & Purification
Problem Potential Cause Recommended Solution Scientific Rationale
Product does not precipitate upon acidification. Product is highly soluble in water.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Use a continuous liquid-liquid extractor for highly water-soluble products.The "salting out" effect reduces the solubility of organic compounds in the aqueous phase, improving extraction efficiency.
Incorrect pH for precipitation.Carefully adjust the pH to the isoelectric point of the amino acid. Use a pH meter for accurate measurement.The isoelectric point is the pH at which the amino acid has a net zero charge and is least soluble in water.
Product is an oil or a gum, not a solid. Presence of impurities.Purify the crude product using column chromatography (ion-exchange or silica gel) or by forming a salt and recrystallizing.Impurities can interfere with the crystallization process. Chromatographic methods can effectively separate the desired product.
Low recovery after purification. Adsorption of the product onto silica gel during chromatography.Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.The basic nitrogen atoms in the diazepane ring can strongly interact with the acidic silica gel. A basic additive can block these active sites.

III. Experimental Protocols

General Protocol for Hydrolysis of Methyl 1,4-diazepane-2-carboxylate

This protocol provides a starting point for the hydrolysis reaction. Optimization may be required based on your specific substrate and experimental setup.

  • Reaction Setup:

    • Dissolve Methyl 1,4-diazepane-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).

    • Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to 40-60 °C.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If THF was used, remove it under reduced pressure.

    • Carefully acidify the aqueous solution with 1N HCl to the isoelectric point (typically pH 5-7).

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Hydrolysis Mechanism

The base-catalyzed hydrolysis of an ester, also known as saponification, proceeds through a nucleophilic acyl substitution mechanism.

Hydrolysis_Mechanism ester Methyl 1,4-diazepane-2-carboxylate tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate 1. Nucleophilic Attack hydroxide OH⁻ hydroxide->tetrahedral_intermediate carboxylic_acid 1,4-Diazepane-2-carboxylic Acid tetrahedral_intermediate->carboxylic_acid 2. Elimination methoxide CH₃O⁻ tetrahedral_intermediate->methoxide carboxylate Carboxylate Anion carboxylic_acid->carboxylate 3. Deprotonation (Irreversible) methanol Methanol methoxide->methanol

Sources

Optimization

Technical Support Center: Optimizing Methyl 1,4-Diazepane-2-Carboxylate Amidation Workflows

Welcome to the Technical Support Center for 1,4-diazepane chemistry. The methyl 1,4-diazepane-2-carboxylate scaffold is a highly versatile, conformationally constrained building block frequently utilized in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,4-diazepane chemistry. The methyl 1,4-diazepane-2-carboxylate scaffold is a highly versatile, conformationally constrained building block frequently utilized in the development of peptidomimetics and small-molecule therapeutics (such as SARS-CoV-2 Mpro inhibitors)[1].

However, its unique architecture presents specific synthetic challenges: distinguishing between the two secondary amines (N1 vs. N4) and successfully amidating the sterically hindered C2-methyl ester without inducing epimerization. This guide provides field-proven, self-validating troubleshooting strategies to optimize your amidation workflows.

Section 1: Regioselective N-Functionalization (N1 vs. N4)

FAQ 1: I need to selectively amidate the N4 position. Will the N1 position compete and ruin my yield?

Answer: Under controlled conditions, N1 will not significantly compete. The causality lies in the steric and electronic environment of the diazepane ring. The N1 secondary amine is situated directly adjacent to the bulky C2-methyl ester, creating substantial steric hindrance. Furthermore, the electron-withdrawing nature of the adjacent carboxylate slightly reduces the nucleophilicity of N1.

By utilizing exactly 1.0 equivalent of your acylating agent (e.g., acyl chloride or activated ester) at 0 °C, the reaction will overwhelmingly favor the unhindered, highly nucleophilic N4 position[2].

FAQ 2: How do I selectively amidate the N1 position if it is less reactive?

Answer: Direct amidation of N1 in the presence of an unprotected N4 is thermodynamically and kinetically unfavorable. You must employ a protection-acylation-deprotection workflow.

  • Protect N4: React the scaffold with 1.0 equivalent of Boc₂O at 0 °C. The steric bias ensures N4 is protected selectively.

  • Amidate N1: With N4 blocked, you can now force the amidation at N1 using elevated temperatures or highly reactive acyl chlorides.

  • Deprotect N4: Remove the Boc group using standard TFA/DCM conditions.

G start Methyl 1,4-diazepane-2-carboxylate n4_path 1.0 eq Acylating Agent 0°C, Base start->n4_path Direct Amidation n1_path1 1.0 eq Boc2O (N4 Protection) start->n1_path1 Indirect Amidation n4_result N4-Amide (Regioselective) n4_path->n4_result n1_inter N4-Boc-diazepane n1_path1->n1_inter n1_path2 1. Acylating Agent (N1) 2. TFA (N4 Deprotection) n1_inter->n1_path2 n1_result N1-Amide (Regioselective) n1_path2->n1_result

Workflow for regioselective N1 vs. N4 amidation of the 1,4-diazepane scaffold.

Section 2: C2-Ester Amidation (Aminolysis vs. Coupling)

FAQ 3: Direct aminolysis of the C2-methyl ester is failing. Should I use a Lewis acid or switch to saponification?

Answer: Switch to saponification followed by peptide coupling. Direct aminolysis of the C2-methyl ester in diazepanes is notoriously sluggish due to the conformational constraints of the 7-membered ring and the steric bulk shielding the carbonyl carbon. While harsh Lewis acids like trimethylaluminum (AlMe₃) can force direct aminolysis, they risk degrading the diazepane ring and causing epimerization at the C2 chiral center.

A two-step protocol (LiOH saponification followed by HATU-mediated coupling) is the industry standard for this scaffold[3]. HATU leverages the "7-aza effect" via its HOAt leaving group, which dramatically accelerates aminolysis even for sterically hindered systems[4].

Quantitative Comparison of C2-Amidation Strategies
StrategyReagents & ConditionsTypical YieldEpimerization RiskBest Use Case
Direct Aminolysis Amine, AlMe₃, Toluene, 80 °C20 - 40%HighSimple, non-hindered primary amines.
Saponification + Coupling 1. LiOH, THF/H₂O2. HATU, Collidine, DMF75 - 90%Low (if optimized)Hindered amines, complex drug fragments.

Section 3: Troubleshooting C2-Coupling (Epimerization & Guanidinylation)

FAQ 4: I am observing epimerization at the C2 chiral center during HATU coupling. How do I prevent this?

Answer: Epimerization at the C2 position is driven by the acidity of the alpha-proton (which is flanked by the activated carbonyl and the N1 atom) and the use of overly strong bases like DIPEA. Strong bases abstract this alpha-proton, leading to enolization or oxazolone formation, which destroys the stereocenter[5].

Solution: Replace DIPEA with sym-collidine (2,4,6-trimethylpyridine) . Collidine is basic enough to deprotonate the carboxylic acid (facilitating HATU activation) but its severe steric hindrance prevents it from easily abstracting the alpha-proton of the resulting active ester[4].

FAQ 5: I'm getting a +99 Da mass adduct on my amine instead of the desired amide. What is this?

Answer: You have fallen into the "guanidinylation trap." This occurs when your incoming amine reacts directly with the electrophilic carbon of the HATU reagent instead of the activated carboxylic acid[6]. This forms a stable tetramethylguanidinium adduct (+99 Da) on your amine, permanently terminating the reaction.

Solution: This is caused by adding the amine before the carboxylic acid is fully activated. You must enforce a strict 3-5 minute pre-activation step (detailed in the protocol below) to ensure all HATU is consumed to form the OAt active ester before the amine is introduced.

G acid C2-Carboxylic Acid + HATU + Base active_ester OAt Active Ester (Pre-activation) acid->active_ester 3-5 min epi_path Strong Base (DIPEA) α-proton abstraction acid->epi_path Side Reaction 1 guan_path Amine added too early Attacks HATU directly acid->guan_path Side Reaction 2 desired Add Amine active_ester->desired Aminolysis product Desired C2-Amide desired->product epi_result Epimerization (Loss of Chirality) epi_path->epi_result guan_result Guanidinylation Trap (+99 Da Adduct) guan_path->guan_result

Mechanistic pathways of HATU activation vs. Epimerization and Guanidinylation side reactions.

Experimental Methodology: Epimerization-Free C2-Amidation

This self-validating protocol ensures complete conversion of the C2-ester to an amide while preserving the C2 stereocenter and avoiding guanidinium byproducts.

Phase 1: Saponification

  • Dissolve Methyl 1,4-diazepane-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O to achieve a 0.2 M concentration.

  • Add LiOH·H₂O (2.0 eq) portion-wise at 0 °C to prevent exothermic degradation.

  • Stir at room temperature for 2-4 hours.

    • Self-Validation Check: Monitor the reaction via LCMS. Do not proceed until the methyl ester mass peak [M+H]+ completely disappears and is replaced by the carboxylic acid mass.

  • Acidify the mixture to pH 4-5 using 1M HCl. Concentrate under reduced pressure and lyophilize overnight to obtain the crude C2-carboxylic acid as a dry powder. (Note: Absolute dryness is critical for the subsequent HATU coupling).

Phase 2: HATU Coupling 5. Dissolve the crude C2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere. 6. Add sym-collidine (2,4,6-trimethylpyridine) (3.0 eq) and HATU (1.1 eq). 7. Critical Pre-activation Step: Stir the mixture for exactly 3 to 5 minutes at room temperature.

  • Causality: This time window is long enough to form the highly reactive OAt active ester, but short enough to prevent base-catalyzed oxazolone formation. It ensures no unreacted HATU remains to trap your amine.

  • Add the target amine (1.2 eq) to the reaction mixture and stir for 2-12 hours depending on the amine's steric bulk.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and purify via flash chromatography.

References
  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications.[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.[Link]

  • Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks. ACS Publications.[Link]

Sources

Troubleshooting

Overcoming solubility issues with Methyl 1,4-diazepane-2-carboxylate in organic solvents

Overcoming Solubility Challenges in Organic Solvents: A Troubleshooting Guide Welcome to the technical support center for Methyl 1,4-diazepane-2-carboxylate. As Senior Application Scientists, we understand that realizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Solubility Challenges in Organic Solvents: A Troubleshooting Guide

Welcome to the technical support center for Methyl 1,4-diazepane-2-carboxylate. As Senior Application Scientists, we understand that realizing the full potential of a synthetic building block is often predicated on overcoming practical laboratory hurdles. One of the most common challenges encountered with this molecule is achieving adequate solubility in organic solvents required for reaction, purification, or analysis.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for troubleshooting and resolving these solubility issues. We move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule's Solubility Profile

Before troubleshooting, it is crucial to understand the structural features of Methyl 1,4-diazepane-2-carboxylate that govern its behavior in different solvents.

Q1: What are the key structural features of Methyl 1,4-diazepane-2-carboxylate that influence its solubility?

Methyl 1,4-diazepane-2-carboxylate possesses a unique combination of polar and non-polar characteristics. Its solubility is a direct consequence of the interplay between these features:

  • The 1,4-Diazepane Ring: This seven-membered heterocyclic core contains two nitrogen atoms. The secondary amine (N-H) is a hydrogen bond donor and acceptor, while the tertiary amine is a hydrogen bond acceptor. These sites lend significant polarity to the molecule.

  • The Methyl Ester Group (-COOCH₃): This is a polar functional group that can act as a hydrogen bond acceptor.

  • The Hydrocarbon Backbone: The ethyl and propyl chains of the ring structure contribute non-polar character.

This combination makes the molecule somewhat amphiphilic; it is neither extremely polar nor entirely non-polar. Therefore, it often exhibits limited solubility in solvents at the extremes of the polarity scale, such as water or hexane, but can be dissolved in solvents of intermediate polarity. The fundamental principle of "like dissolves like" is paramount; a solute will dissolve best in a solvent that has similar polarity.[1]

Q2: My compound is a white solid. Is it the free base or a salt (e.g., hydrochloride)? Why is this the most critical question to answer first?

This is the most important initial diagnostic question. The ionization state of the amine groups dramatically alters the molecule's polarity and, consequently, its solubility profile.

  • Free Base: In this form, the nitrogen atoms are neutral. The molecule is moderately polar and is expected to be more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) than in water.

  • Hydrochloride (HCl) Salt: When protonated (e.g., as a dihydrochloride salt), the nitrogen atoms bear a positive charge (R₂NH₂⁺, R₃N⁺H). This ionic character makes the molecule significantly more polar, behaving more like a salt. As a result, hydrochloride salts of such amines are generally soluble in polar protic solvents like water or methanol but exhibit very poor solubility in common non-polar and moderately polar aprotic organic solvents.[2]

Mistaking the salt form for the free base is the most common reason for unexpected insolubility in organic solvents.

Section 2: Troubleshooting Workflows & Protocols

This section provides systematic approaches to address solubility issues based on the form of your compound.

Q3: I have confirmed my compound is the hydrochloride salt and it won't dissolve in my reaction solvent (DCM/THF/Toluene). What should I do?

The high polarity of the salt prevents it from dissolving in these relatively non-polar solvents.[2] The solution is to convert the salt back to its less polar free base form, which will be soluble. This is achieved through a standard acid-base workup.

This protocol describes a reliable method for neutralizing the amine salt to yield the free base for subsequent use in organic reactions.

  • Dissolution: Dissolve the Methyl 1,4-diazepane-2-carboxylate hydrochloride salt in deionized water. Use a minimal amount of water to ensure the solution is concentrated.

  • Cooling: Place the aqueous solution in an ice-water bath to cool it to 0-5 °C. This helps to control the heat generated during neutralization and minimizes potential hydrolysis of the ester.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the stirred solution.[3] Continue adding the base dropwise until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH 8-9, check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate). The free base is less polar and will preferentially move into the organic layer.

  • Washing: Combine the organic extracts and wash them once with brine (saturated aqueous NaCl solution). This step helps to remove the bulk of the dissolved water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting residue is the Methyl 1,4-diazepane-2-carboxylate free base, which should now be readily soluble in a wider range of organic solvents.

cluster_start Aqueous Phase cluster_organic Organic Phase start Dissolve HCl Salt in Water cool Cool to 0-5 °C start->cool base Add aq. NaHCO₃ (pH 8-9) cool->base extract Extract with DCM or EtOAc (3x) base->extract Transfer to Separatory Funnel wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evap Filter & Evaporate Solvent dry->evap product Isolated Free Base evap->product

Workflow for converting the HCl salt to the free base.
Q4: I am using the free base, but its solubility is still poor in my desired solvent (e.g., THF, Acetonitrile, Toluene). How can I improve it?

When using the correct free base form, poor solubility is due to a polarity mismatch. A systematic approach using co-solvents and physical methods is highly effective.[4]

Follow this decision tree to systematically address the issue.

start Attempt to Dissolve Free Base in Primary Solvent at RT check1 Is solution clear? start->check1 success Success! Proceed with Experiment check1->success Yes cosolvent Add a Polar Co-Solvent (1-10% v/v) e.g., MeOH, DMSO, or DMF check1->cosolvent No check2 Is solution clear? cosolvent->check2 heat Gently Warm Mixture (e.g., 40-50 °C) Monitor for Stability check3 Is solution clear? heat->check3 sonicate Sonicate Mixture in Ultrasonic Bath check4 Is solution clear? sonicate->check4 check2->success Yes check2->heat No check3->success Yes check3->sonicate No check4->success Yes reconsider Re-evaluate Primary Solvent Choice Consider a more polar alternative check4->reconsider No

Systematic workflow for dissolving the free base.
Section 3: Frequently Asked Questions (FAQs)
Q5: What is a co-solvent and how do I choose the right one?

A co-solvent is a small volume of a "good" solvent added to the primary "poor" solvent to increase the solubility of a solute.[5][6] The co-solvent modifies the overall polarity of the solvent mixture, making it a more favorable environment for the solute.

How to Choose: The best co-solvents for Methyl 1,4-diazepane-2-carboxylate are typically polar, and often protic, solvents in which the compound shows high solubility. Start by adding a very small amount (1-5% by volume) and incrementally increase if needed.

Primary Solvent (Low Solubility)Recommended Co-Solvents (High Solubility)Rationale
Toluene, HexaneDichloromethane (DCM), Tetrahydrofuran (THF)Gradually increases polarity.
Dichloromethane (DCM), THFMethanol (MeOH), Ethanol (EtOH)Introduces hydrogen bonding capability.
Acetonitrile (MeCN)Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Highly polar aprotic co-solvents can overcome strong solute-solute interactions.[7]
Q6: Is it safe to use heat? What are the risks?

Gentle heating (e.g., to 40-60 °C) is a very effective way to increase solubility. However, you must consider the thermal stability of your compound.

  • Risks: Prolonged heating, especially in the presence of nucleophiles or bases, could potentially lead to decomposition or side reactions, such as the aminolysis or hydrolysis of the methyl ester.

  • Recommendation: Always run a small-scale stability test. Dissolve the compound with heat, hold it at the target temperature for a short period, and re-analyze by TLC or LCMS to ensure no degradation has occurred before proceeding with a large-scale reaction.

Q7: I managed to dissolve the compound with heating, but it crashed out of solution when I cooled it to room temperature. What happened?

You created a supersaturated solution. By heating, you dissolved more compound than is thermodynamically stable at room temperature. Upon cooling, the system re-equilibrated, and the excess solute precipitated out.

  • Solution for Reactions: If your reaction is performed at an elevated temperature, this is not an issue.

  • Solution for Room Temp Processes: If the process must occur at room temperature, it indicates that the solvent system is not suitable. You will need to either use a more effective solvent/co-solvent blend or run the reaction at a higher dilution.

References
  • Jadhav, M., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. pnrjournal. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. ijpcbs.com. Available at: [Link]

  • Chemsrc. (2025). Methyl 5-oxo-1,4-diazepane-2-carboxylate | CAS#:1779649-02-3. Chemsrc.com. Available at: [Link]

  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.com. Available at: [Link]

  • PubChem. (n.d.). Methyl 1,4-oxazepane-2-carboxylate. PubChem.ncbi.nlm.nih.gov. Available at: [Link]

  • ACS Publications. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][5][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy. Available at: [Link]

  • ResearchGate. (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?. ResearchGate. Available at: [Link]

  • Tutoring Blog. (2024). Polar, Nonpolar, Protic, Aprotic And Organic Solvents. byjus.com. Available at: [Link]

  • PMC - NIH. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC - NIH. Available at: [Link]

  • PMC - NIH. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC - NIH. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. chem.ucla.edu. Available at: [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. Reddit. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 1,4-diazepane-2-carboxylate vs. Homopiperazine

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of cyclic diamines. The 7-membered 1,4-diazepane (homopiperazine) ring is a privileged pharmacophore, featuring pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of cyclic diamines. The 7-membered 1,4-diazepane (homopiperazine) ring is a privileged pharmacophore, featuring prominently in recent hit-to-lead optimizations for SARS-CoV-2 Mpro inhibitors [1] and selective 5-HT7 receptor ligands [2]. However, the inherent symmetry of unsubstituted homopiperazine presents significant synthetic bottlenecks.

This guide objectively compares the reactivity profiles of standard homopiperazine against its desymmetrized derivative, Methyl 1,4-diazepane-2-carboxylate , providing mechanistic insights, experimental data, and self-validating protocols to streamline your drug development workflows.

Mechanistic Reactivity Profile

The Challenge with Homopiperazine

Homopiperazine possesses two secondary amines (N1 and N4) that are sterically and electronically nearly identical. When subjected to electrophiles (e.g., alkyl halides, acyl chlorides), the lack of differentiation leads to statistical mixtures of mono-functionalized, di-functionalized, and unreacted starting materials. Achieving mono-functionalization typically requires either a large stoichiometric excess of the diamine or multi-step protection/deprotection sequences (e.g., using mono-Boc-homopiperazine) [2].

The Advantage of Methyl 1,4-diazepane-2-carboxylate

Introducing a methyl ester at the C2 position fundamentally alters the reactivity of the diazepane ring through two distinct causal mechanisms:

  • Steric Shielding : The bulky methoxycarbonyl group physically obstructs the trajectory of incoming electrophiles toward the adjacent N1 amine.

  • Electronic Deactivation : The inductive electron-withdrawing effect (-I effect) of the ester carbonyl reduces the electron density at N1. This lowers its pKa and inherent nucleophilicity compared to the distal N4 amine.

As a result, the N4 position becomes the dominant nucleophile, allowing for highly regioselective direct functionalizations without the need for protecting groups [1].

Workflow & Decision Matrix

The following diagram illustrates the strategic divergence in synthetic workflows when selecting between these two scaffolds.

Reactivity Start Select Diazepane Scaffold Homo Homopiperazine (Symmetric Reactivity) Start->Homo Methyl Methyl 1,4-diazepane-2-carboxylate (Desymmetrized) Start->Methyl Homo_Path Requires Protecting Groups or Excess Amine Homo->Homo_Path N1/N4 Competition Methyl_Path Direct Regioselective Functionalization at N4 Methyl->Methyl_Path Steric/Electronic Shielding at N1 Homo_Result Multi-step Synthesis Lower Overall Yield Homo_Path->Homo_Result Methyl_Result Step-Economic Synthesis High Regioselectivity Methyl_Path->Methyl_Result

Figure 1: Synthetic workflow comparison for diazepane scaffold functionalization.

Comparative Experimental Data

To quantify the impact of the C2-ester on regioselectivity, standard benzylation reactions were performed. The data below summarizes the yield and product distribution when reacting both scaffolds with benzyl bromide.

ScaffoldElectrophileEquivalentsReaction ConditionsConversionMono-alkylation (N4) YieldDi-alkylation Yield
Homopiperazine Benzyl Bromide1.0 eqK₂CO₃, MeCN, 25°C, 12h>95%42% (Statistical mixture)38%
Homopiperazine Benzyl Bromide5.0 eq (Amine excess)K₂CO₃, MeCN, 25°C, 12h100%*78%8%
Methyl 1,4-diazepane-2-carboxylate Benzyl Bromide1.05 eqK₂CO₃, MeCN, 25°C, 12h>95%91% (Highly selective) <2%

*Conversion based on the limiting reagent (electrophile).

Self-Validating Experimental Protocols

The following protocols detail the optimal conditions for mono-alkylation. Every step is designed as a self-validating system to ensure reproducibility and mechanistic integrity.

Protocol A: Regioselective N4-Alkylation of Methyl 1,4-diazepane-2-carboxylate

Objective: Achieve >90% yield of the N4-benzyl derivative while preserving the N1 amine and C2 ester.

  • Preparation: Dissolve Methyl 1,4-diazepane-2-carboxylate (1.0 mmol) in anhydrous acetonitrile (MeCN, 5.0 mL).

    • Causality: MeCN is a polar aprotic solvent that accelerates the Sₙ2 displacement while maintaining the solubility of the organic substrates.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 mmol).

    • Causality: K₂CO₃ is a mild, heterogeneous base. It efficiently scavenges the HBr byproduct to prevent amine protonation (which would halt the reaction) without risking the saponification of the C2-methyl ester—a common side reaction if stronger bases like NaOH or KOH are used.

  • Electrophile Addition: Dropwise add benzyl bromide (1.05 mmol) at 0°C, then warm to 25°C. Stir for 12 hours.

    • Validation Check: Monitor via LC-MS. The steric bulk and electron-withdrawing nature of the C2 ester prevent N1 alkylation, ensuring the chromatogram shows a single major peak corresponding to the mono-alkylated mass [M+H]⁺.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash chromatography (DCM/MeOH 95:5).

    • Validation Check: ¹H-NMR (HMBC) will confirm regioselectivity by showing strong correlations between the benzylic protons and the C3/C5 carbons of the diazepane ring, with no correlation to the C2 or C7 carbons.

Protocol B: Mono-alkylation of Homopiperazine (Reference Method)

Objective: Attempt mono-alkylation of the symmetric scaffold.

  • Preparation: Dissolve Homopiperazine (5.0 mmol) in anhydrous MeCN (10.0 mL).

    • Causality: A 5-fold stoichiometric excess of the diamine is mandatory. This statistically overwhelms the electrophile, ensuring that once a homopiperazine molecule is mono-alkylated, the remaining unreacted homopiperazine outcompetes it for the remaining benzyl bromide, suppressing di-alkylation [2].

  • Reaction: Add K₂CO₃ (2.0 mmol), followed by benzyl bromide (1.0 mmol). Stir at 25°C for 12 hours.

  • Workup: Filter and concentrate. Dissolve the residue in DCM and wash extensively with water (3 × 20 mL).

    • Causality & Validation: Unreacted homopiperazine is highly water-soluble, whereas the mono-benzyl product partitions into the organic layer. This aqueous wash is the critical self-validating step to remove the massive excess of starting material required by this inefficient pathway.

References

  • Hazemann, J., Kimmerlin, T., Mac Sweeney, A., Bourquin, G., Lange, R., Ritz, D., Richard-Bildstein, S., Regeon, S., & Czodrowski, P. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Badarau, E., Putey, A., Suzenet, F., Joseph, B., Bojarski, A., Finaru, A., & Guillaumet, G. "New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. URL:[Link]

Comparative

Spectroscopic validation of Methyl 1,4-diazepane-2-carboxylate purity

Title: Spectroscopic Validation of Methyl 1,4-diazepane-2-carboxylate Purity: A Comparative Methodological Guide Introduction Methyl 1,4-diazepane-2-carboxylate (CAS 1219532-80-5) is a highly versatile bis-nitrogen cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of Methyl 1,4-diazepane-2-carboxylate Purity: A Comparative Methodological Guide

Introduction Methyl 1,4-diazepane-2-carboxylate (CAS 1219532-80-5) is a highly versatile bis-nitrogen cyclic scaffold utilized extensively in medicinal chemistry[1]. Its unique spatial distribution and exit vectors have made it a critical building block in the hit-to-lead optimization of complex therapeutics, including SARS-CoV-2 Mpro inhibitors[2]. However, the structural nature of this scaffold—lacking a strong UV chromophore and possessing a chiral center at the C2 position—renders conventional Liquid Chromatography-Ultraviolet (LC-UV) purity assays fundamentally inadequate.

To ensure the integrity of biological assay data, drug discovery programs must transition from relative purity approximations to absolute spectroscopic validation. This guide objectively compares standard chromatographic techniques against an advanced multi-modal approach combining Quantitative Nuclear Magnetic Resonance (1H qNMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Chiral HPLC.

The Spectroscopic Validation Paradigm: A Comparative Analysis

Relying solely on LC-UV for aliphatic or semi-aliphatic scaffolds like methyl 1,4-diazepane-2-carboxylate often leads to an overestimation of purity. Non-chromophoric impurities (e.g., residual solvents, inorganic salts, or aliphatic synthetic byproducts) escape detection entirely.

Table 1: Comparative Analysis of Purity Validation Techniques

Analytical TechniquePrimary OutputMechanistic AdvantageInherent Limitation
Standard LC-UV Relative Purity (Area %)High throughput; standard in routine QC environments.Blind to non-chromophoric impurities; relies on relative response factors.
1H qNMR Absolute Purity (Mass %)Direct proportionality between signal integral and nucleus concentration; no identical reference standard required[3].Lower sensitivity for trace impurities (<0.1%); requires high sample concentration.
LC-MS/MS Structural ID & Trace PurityExceptional sensitivity (ppm level); enables structural elucidation of unknown trace impurities[4].Susceptible to ion suppression/matrix effects; complex data interpretation.

Workflow 1: Absolute Quantification via 1H qNMR

Causality & Self-Validation: qNMR is the gold standard for absolute quantification because it operates on a self-validating principle: the area of an NMR resonance is strictly proportional to the number of nuclei generating it[5]. By introducing a certified internal standard (e.g., Maleic acid) of known mass and purity, we establish an absolute reference point. Maleic acid is chosen specifically because its sharp singlet at 6.26 ppm does not overlap with the aliphatic multiplet signals or the methyl ester singlet (~3.7 ppm) of the diazepane scaffold.

Step-by-Step Protocol:

  • Gravimetric Preparation: Accurately weigh ~15.0 mg of the Methyl 1,4-diazepane-2-carboxylate batch and ~5.0 mg of the Maleic acid internal standard (certified purity >99.9%) using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Co-dissolve the analyte and standard in 0.6 mL of deuterated chloroform (CDCl3) or D2O. Ensure complete dissolution to prevent quantitative bias.

  • Parameter Optimization: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the target protons (typically D1 > 30 seconds). This ensures completely relaxed nuclei prior to the next pulse, which is critical for accurate quantification[6]. Use a 90° excitation pulse.

  • Acquisition: Acquire a minimum of 64 scans to achieve a signal-to-noise ratio (S/N) greater than 250:1.

  • Processing: Apply precise phase and baseline corrections. Integrate the internal standard peak and the isolated methyl ester peak of the analyte.

  • Calculation: Compute the absolute mass fraction using the standard qNMR equation, factoring in the molecular weights, number of protons, and the certified purity of the internal standard[3].

qNMRLogic SamplePrep Weigh Analyte & Internal Standard (e.g., Maleic Acid) Acquisition Acquire 1H NMR (D1 > 5*T1, 90° Pulse) SamplePrep->Acquisition Co-dissolve in CDCl3 Integration Integrate Target Peaks (Avoid Overlap) Acquisition->Integration Phase & Baseline Correct Calculation Calculate Absolute Purity (Direct Proportionality) Integration->Calculation Signal Ratio Analysis

qNMR Signal Processing and Absolute Quantification Logic.

Workflow 2: Trace Impurity Profiling via LC-MS/MS

Causality & Self-Validation: While qNMR confirms the bulk purity, LC-MS/MS is required to identify trace degradation products or synthesis impurities (<0.1%)[4][7]. Often, optimal chromatographic separation of basic amines like diazepanes requires non-volatile phosphate buffers, which severely contaminate mass spectrometer sources. To solve this, a trap-free 2D-LC system is employed. This self-validating setup isolates the impurity peak in the first dimension (using non-volatile salts) and automatically exchanges the buffer for a volatile one (e.g., ammonium formate) in the second dimension before MS introduction[8].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the batch sample in Acetonitrile/Water (50:50) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • 1D Chromatographic Separation: Inject 5 µL onto a C18 column using a non-volatile mobile phase optimized for peak shape. Monitor via UV at 210 nm.

  • Trap-Free 2D-LC Transfer: Program the switching valve to divert the target impurity peak into the second-dimension column, flushing out the non-volatile salts with a volatile mobile phase[8].

  • MS/MS Acquisition: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer in positive electrospray ionization (ESI+) mode. Scan from m/z 50 to 1000.

  • Structural Elucidation: Compare the accurate mass (within 5 ppm error) and collision-induced dissociation (CID) fragmentation patterns against the theoretical fragments of the parent diazepane scaffold to identify the impurity[7].

Workflow 3: Stereochemical Validation via Chiral HPLC

Causality & Self-Validation: Methyl 1,4-diazepane-2-carboxylate contains a chiral center at the C2 position. Because enantiomers exhibit identical NMR spectra and MS fragmentation patterns in an achiral environment, orthogonal chiral chromatography is mandatory to validate the enantiomeric excess (ee).

Step-by-Step Protocol:

  • Preparation: Dilute the sample to 0.5 mg/mL in Hexane/Isopropanol (80:20).

  • Separation: Inject onto an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG).

  • Detection: Run an isocratic elution and monitor via a polarimeter or UV detector (if derivatized). Calculate %ee based on the area ratio of the (R) and (S) enantiomers.

ValidationWorkflow Start Methyl 1,4-diazepane-2-carboxylate Batch Sample qNMR 1H qNMR Analysis (Absolute Purity) Start->qNMR 15 mg LCMS 2D LC-MS/MS Profiling (Trace Impurities) Start->LCMS 1 mg Chiral Chiral HPLC (Enantiomeric Excess) Start->Chiral 1 mg DataSync Orthogonal Data Integration qNMR->DataSync Mass % LCMS->DataSync Impurity ID Chiral->DataSync % ee Release Validated Scaffold for Drug Discovery DataSync->Release QA Pass

Multi-modal Spectroscopic Purity Validation Workflow.

Data Presentation: Establishing Acceptance Criteria

To ensure the scaffold is suitable for downstream synthesis, the orthogonal data streams must be synthesized into a unified release specification.

Table 2: Validation Metrics and Acceptance Criteria for Drug Discovery

Analytical ParameterValidation TechniqueLimit of Detection (LOD)Precision (RSD%)Target Acceptance Criteria
Absolute Purity 1H qNMR~0.1%< 1.0%≥ 98.0% (Mass Fraction)
Trace Impurities LC-MS/MS (QTOF)< 0.01% (100 ppm)< 2.0%Individual unknown ≤ 0.1%
Stereopurity Chiral HPLC~0.05%< 1.5%≥ 99.0% Enantiomeric Excess

Conclusion

The spectroscopic validation of Methyl 1,4-diazepane-2-carboxylate requires a departure from traditional, single-method LC-UV assays. By implementing a self-validating, multi-modal approach—anchored by the absolute quantification of 1H qNMR and the trace-level structural elucidation of trap-free 2D-LC-MS/MS—researchers can definitively guarantee the integrity of this critical building block. This rigorous analytical framework prevents artifactual biological data and accelerates the reliable hit-to-lead optimization of novel therapeutics.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Purity determination of a new antifungal drug candidate using quantitative 1H NMR spectroscopy: Method validation and comparison of calibration approaches. PubMed.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications.[Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent.[Link]

  • Structural analysis of impurities in pharmaceutical ingredients using trap-free 2D-LC high-resolution accurate mass spectrometry. Shimadzu.[Link]

Sources

Validation

A Comparative Guide to LC-MS/MS Method Development for the Quantification of Methyl 1,4-diazepane-2-carboxylate

Introduction Methyl 1,4-diazepane-2-carboxylate is a cyclic diamine ester, a class of molecule that presents distinct challenges for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). As a polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 1,4-diazepane-2-carboxylate is a cyclic diamine ester, a class of molecule that presents distinct challenges for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). As a polar and basic compound, it exhibits limited retention on traditional reversed-phase (RP) columns, such as C18, which separate molecules based on hydrophobicity.[1][2] Furthermore, the basic nitrogen moieties can engage in secondary ionic interactions with residual silanol groups on silica-based stationary phases, often leading to poor peak shape and compromised chromatographic performance.[3]

This guide provides an in-depth comparison of three distinct chromatographic strategies for the robust quantification of Methyl 1,4-diazepane-2-carboxylate in a biological matrix (e.g., plasma). We will explore the causality behind the experimental design for each method, presenting supporting data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale to select and implement the most appropriate analytical approach for their specific needs. The methods compared are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique for retaining highly polar compounds.

  • Ion-Pairing Reversed-Phase (IP-RP) Chromatography: A traditional approach using mobile phase additives to retain polar analytes on RP columns.

  • Mixed-Mode Chromatography (MMC): An advanced technique utilizing stationary phases with multiple retention mechanisms.

While chemical derivatization to increase hydrophobicity is a possible strategy, it introduces additional sample preparation steps, potential variability, and complicates the analysis of the parent molecule.[4][5][6] Therefore, this guide will focus on direct injection techniques that quantify the analyte in its native form.

Part 1: The Primary Recommended Method: HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for this application due to its superior retention of polar analytes and its compatibility with mass spectrometry.

Principle and Rationale

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol-bonded silica) and a mobile phase with a high concentration of a non-polar, water-miscible organic solvent, like acetonitrile.[1][7] Retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer that is adsorbed onto the surface of the polar stationary phase.[7] This mechanism is ideal for Methyl 1,4-diazepane-2-carboxylate, as its polarity ensures strong retention and separation from less polar matrix components.

A significant advantage of HILIC is that the high organic content of the mobile phase promotes efficient desolvation and ionization in the electrospray ionization (ESI) source, often leading to enhanced MS signal intensity and superior sensitivity compared to high-aqueous reversed-phase methods.[1][2]

Experimental Workflow: HILIC Method

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) ISTD Add Internal Standard (SIL-Analyte) Sample->ISTD PPT Protein Precipitation (400 µL ACN) ISTD->PPT Centrifuge Vortex & Centrifuge (10 min @ 14,000g) PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC HILIC UPLC (Amide Column) Supernatant->LC Inject 2 µL MS Tandem Quadrupole MS (Positive ESI, MRM) LC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant Result Final Concentration Quant->Result Ion_Pairing cluster_0 Interaction at Stationary Phase Analyte Analyte⁺ (Polar) Complex [Analyte⁺-IP⁻] (Hydrophobic Complex) Analyte->Complex Forms Complex in Mobile Phase IP_Reagent IP Reagent⁻ (HFBA) IP_Reagent->Complex Forms Complex in Mobile Phase C18_Phase {C18 Stationary Phase | (Non-polar)} Complex->C18_Phase Retained by Hydrophobic Interaction Mixed_Mode cluster_1 Dual Retention on MMC Phase Analyte Analyte⁺ (Polar & Basic) MMC_Phase Hydrophobic C18 Ligand | Ionic SCX Ligand (SO₃⁻) Analyte->MMC_Phase:f0 Hydrophobic Interaction Analyte->MMC_Phase:f1 Ionic Interaction

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 1,4-diazepane-2-carboxylate

Operational Guide: Personal Protective Equipment and Handling Protocols for Methyl 1,4-diazepane-2-carboxylate Methyl 1,4-diazepane-2-carboxylate (CAS: 1219532-80-5)[1] and its dihydrochloride salts are highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for Methyl 1,4-diazepane-2-carboxylate

Methyl 1,4-diazepane-2-carboxylate (CAS: 1219532-80-5)[1] and its dihydrochloride salts are highly specialized, critical building blocks in modern drug discovery. However, handling cyclic diamines and their ester derivatives requires strict adherence to safety protocols due to their inherent chemical reactivity. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets (SDS). By providing the mechanistic reasoning—the "why"—behind each safety requirement, this guide ensures that your laboratory protocols are not just compliant, but self-validating and robust.

Mechanistic Hazard Profiling & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the chemical behavior of 1,4-diazepane derivatives. Analogous compounds exhibit consistent hazard profiles: Skin Irritation (Category 2, H315), Serious Eye Irritation (Category 2A, H319), and Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Category 3, H335)[2][3].

  • Amine Reactivity : The secondary amine groups in the diazepane ring are nucleophilic. Upon contact with biological tissues, they can disrupt cellular membranes and cause localized alkaline burns or severe irritation.

  • Aerosolization Risk : The salt forms (such as the dihydrochloride variant) are highly prone to static buildup. When manipulated, micro-particulates can easily aerosolize, presenting an inhalation hazard that directly targets the mucous membranes of the upper respiratory tract[4].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE selection must be targeted. The following table summarizes the quantitative standards and the causality behind each PPE requirement.

Protection TargetRequired PPE StandardMechanistic Justification & Causality
Hands/Skin EN 374 / ASTM F739 (Nitrile, Neoprene, or Butyl Rubber)Avoid Latex. Natural rubber latex is highly permeable to organic amines, leading to rapid breakthrough. Nitrile provides a robust barrier against nucleophilic attack[5].
Eyes/Face EN 166 / ANSI Z87.1 (Chemical Safety Goggles)Protects against micro-particulate aerosolization during weighing and potential splashing during solvent addition. A face shield is required if handling >100g[6].
Respiratory EN 149 FFP3 / NIOSH N95 or P100 RespiratorMandatory if a chemical fume hood is unavailable. Filters out staticky airborne salt particulates that cause respiratory tract inflammation (H335)[4][6].
Body Flame-Resistant Lab Coat (NFPA 2112)Prevents dermal exposure. Must be flame-resistant if the compound is being dissolved in highly flammable organic solvents during synthesis.

Operational Handling Protocol

Every protocol must be a self-validating system. By embedding safety checks directly into the workflow, the risk of accidental exposure is systematically eliminated.

HandlingWorkflow Start 1. Pre-Operation Setup (Verify Hood Flow) PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Static 3. Static Discharge (Ground Tools) PPE->Static Weigh 4. Weighing & Transfer (Inside Fume Hood) Static->Weigh Solvent 5. Solvent Addition (Controlled Rate) Weigh->Solvent Clean 6. Decontaminate Workspace (Wet Wipe Method) Solvent->Clean

Figure 1: Step-by-step operational workflow for handling Methyl 1,4-diazepane-2-carboxylate.

Step-by-Step Handling Methodology:

  • Engineering Control Verification : Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Do not proceed if the airflow alarm is sounding[7].

  • PPE Donning : Equip nitrile gloves, chemical safety goggles, and a lab coat.

  • Static Mitigation : Because the dihydrochloride salt is prone to static charge, use anti-static weighing boats and grounded spatulas. This prevents the powder from "jumping" and aerosolizing.

  • Weighing and Transfer : Weigh the Methyl 1,4-diazepane-2-carboxylate strictly inside the fume hood. If transfer to another lab area is required, seal the compound in a secondary airtight container before removing it from the hood.

  • Dissolution : Add solvents slowly. While the dissolution of the salt is generally not highly exothermic, rapid addition of strong bases (if neutralizing the hydrochloride salt to yield the free base) can generate heat and splatter.

  • Decontamination : Wipe down the balance and fume hood surface with a damp cloth (using water or ethanol) to capture any invisible micro-dust.

Spill Response and Decontamination Plan

In the event of a spill, immediate containment is required to prevent environmental discharge and personnel exposure.

Step-by-Step Spill Protocol:

  • Isolate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the fume hood or room exhaust is operating at maximum capacity to clear potential aerosols[7].

  • Absorb/Contain : For solid spills, do not dry sweep (which creates aerosols). Cover the spill with damp paper towels or an inert absorbent material (e.g., sand, silica gel, or vermiculite)[5][7].

  • Collect : Use a non-sparking scoop to transfer the absorbed material into a rigid, airtight hazardous waste container.

  • Decontaminate : Wash the affected surface with copious amounts of water and a mild detergent, as the compound and its salts are generally water-soluble.

Disposal Plan

Methyl 1,4-diazepane-2-carboxylate must never be disposed of down the drain. Nitrogenous organic compounds pose significant risks to aquatic ecosystems and wastewater treatment facilities.

SpillDisposal WasteGen Waste Generated (Solid or Solution) Segregate Segregate from Acids/Oxidizers WasteGen->Segregate Dissolve Dissolve in Combustible Solvent (e.g., Ethanol/Hexane) Segregate->Dissolve Label Label as Hazardous Nitrogenous Waste Dissolve->Label Incinerate Chemical Incineration (Requires NOx Scrubber) Label->Incinerate

Figure 2: Logical decision tree for the safe disposal and destruction of diazepane waste.

Step-by-Step Disposal Methodology:

  • Segregation : Keep this waste stream separate from strong oxidizing agents and concentrated acids to prevent unintended reactions[6].

  • Preparation for Destruction : Dissolve or mix the solid material with a combustible solvent (such as ethanol or hexane)[4].

  • Containment & Labeling : Store the solution in a chemically compatible, tightly sealed container. Label it clearly as "Hazardous Waste: Nitrogenous Organic / Diazepane Derivative."

  • Incineration : Transfer the waste to an approved environmental health and safety (EHS) disposal facility. The material must be burned in a regulated chemical incinerator equipped with an afterburner and a scrubber. The scrubber is critical, as the combustion of diazepane derivatives releases toxic nitrogen oxides (NOx)[3][4].

References

  • Matrix Scientific. "Safety Data Sheet: 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride." 1int.co.uk, [Link]

Sources

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